Diltiazem Hydrochloride
Description
Historical Context and Evolution of Diltiazem (B1670644) Hydrochloride Research
Diltiazem was first described as a 1,5-benzothiazepine (B1259763) derivative with vasodilating effects on coronary and peripheral arteries. hres.canih.gov It was approved for medical use in the United States in 1982. wikipedia.org The initial formulation required administration three to four times a day due to its short half-life. wiley.com Subsequent research and development led to the introduction of sustained-release and once-daily formulations, significantly improving patient compliance and therapeutic management. wiley.comgoogle.com
Over the years, extensive clinical trials have established the efficacy and safety of diltiazem in treating cardiovascular diseases. nih.gov These studies have not only confirmed its antihypertensive and antianginal properties but have also led to the development of new formulations with improved pharmacokinetic profiles, such as graded extended-release tablets. nih.govnih.gov
Current Status of Diltiazem Hydrochloride in Academic and Clinical Science
The current research landscape for this compound is vibrant and multifaceted. Beyond its established cardiovascular applications, scientists are investigating its potential in several new areas.
Expanded Therapeutic Applications:
Anal Fissures: Topical formulations of this compound have shown promise in the treatment of anal fissures by promoting the relaxation of the internal anal sphincter muscle. wikipedia.orgclinicaltrialsarena.comtga.gov.au
Migraine Prophylaxis: Ongoing research is exploring the use of diltiazem and other calcium channel blockers for the prevention of migraines. nih.govwikipedia.org
Neurological Research: Studies in animal models suggest that diltiazem may reduce cocaine cravings, pointing to a potential role in addiction medicine. wikipedia.org It has also been shown to enhance the analgesic effect of morphine in animal tests. wikipedia.org
Antimicrobial and Antiviral Properties: Recent studies have indicated that this compound possesses antimicrobial activity against certain Gram-positive bacteria and can inhibit the formation of biofilms. nih.govpeerj.com Furthermore, it has demonstrated antiviral properties against the Coxsackie B4 virus. nih.govpeerj.com
Formulation and Delivery Systems: A significant area of current research focuses on developing novel drug delivery systems to enhance the therapeutic efficacy and patient compliance of this compound. This includes the development of:
Transdermal patches globalresearchonline.net
Controlled-release pellets researchgate.netnih.gov
Matrix tablets ugr.estandfonline.com
Bilayer tablets humanjournals.com
Oral disintegrating tablets biomedpharmajournal.org
Table 1: Overview of Current this compound Research Areas
| Research Area | Focus of Investigation | Key Findings/Potential |
|---|---|---|
| Cardiovascular Medicine | Optimizing formulations for hypertension and angina. nih.gov | Graded extended-release formulations offer improved blood pressure control. nih.gov |
| Gastroenterology | Treatment of anal fissures. clinicaltrialsarena.comtga.gov.au | Topical application provides pain relief and promotes healing. clinicaltrialsarena.comtga.gov.au |
| Neurology | Migraine prophylaxis and addiction medicine. nih.govwikipedia.org | Potential to reduce cocaine cravings and prevent migraines. nih.govwikipedia.org |
| Infectious Diseases | Antimicrobial and antiviral activity. nih.govpeerj.com | Effective against certain bacteria and viruses. nih.govpeerj.com |
| Pharmaceutical Sciences | Novel drug delivery systems. globalresearchonline.netresearchgate.nethumanjournals.com | Development of transdermal patches, controlled-release pellets, and advanced tablet formulations. globalresearchonline.netresearchgate.nethumanjournals.com |
Rationale for Comprehensive Research on this compound
The continued and comprehensive research on this compound is driven by several key factors:
Established Safety Profile: Having been in clinical use for decades, diltiazem has a well-documented safety and tolerability profile, which provides a strong foundation for exploring new therapeutic indications. nih.gov
Unique Mechanism of Action: As a non-dihydropyridine calcium channel blocker, diltiazem exhibits a distinct pharmacological profile with effects on both vascular smooth muscle and the heart. drugbank.com This dual action provides a rationale for its investigation in a wide range of cardiovascular and non-cardiovascular conditions.
Drug Repurposing Potential: The discovery of its antimicrobial and potential neurological effects highlights the opportunity for drug repurposing—finding new uses for existing drugs. wikipedia.orgpeerj.com This approach can significantly reduce the time and cost associated with drug development.
Advancements in Drug Delivery: The development of novel formulations allows for more precise control over the drug's release, improving its efficacy and patient experience. nih.govresearchgate.netbenthamscience.com This is particularly relevant for a drug with a short half-life like diltiazem. globalresearchonline.net
The versatility of this compound, coupled with ongoing advancements in biomedical research, ensures that it will remain a subject of significant scientific interest for the foreseeable future.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-BHDTVMLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38411-61-9 | |
| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8040147 | |
| Record name | Diltiazem hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33286-22-5, 38411-61-9 | |
| Record name | Diltiazem hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diltiazem hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |
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| Record name | DILTIAZEM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Diltiazem Hydrochloride
Mechanism of Action as an L-Type Calcium Channel Blocker
Diltiazem's primary mechanism involves the blockade of L-type calcium channels, which are prevalent in cardiac muscle, vascular smooth muscle, and the heart's conduction system. patsnap.com By inhibiting these channels, diltiazem (B1670644) reduces the entry of calcium ions during the depolarization phase of the action potential. patsnap.com
Diltiazem hydrochloride inhibits the influx of extracellular calcium ions across the cell membranes of myocardial and vascular smooth muscle cells during depolarization. drugbank.com This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance. medsafe.govt.nznih.govnih.gov In cardiac muscle cells, the decreased calcium influx leads to a reduction in the force of contraction (negative inotropy). wikipedia.orgpatsnap.com This action is mediated by a voltage-dependent block of the L-type calcium channels. drugbank.com Diltiazem is effective in inhibiting calcium influx stimulated by both high-potassium depolarization and alpha-adrenoceptor activation. medchemexpress.com
Diltiazem binds to a specific site on the α1 subunit of the L-type calcium channel. wikipedia.org Research indicates that diltiazem interacts with transmembrane segments IIIS6 and IVS6 of the α1 subunit. medchemexpress.comnih.govnih.gov The binding site is accessible from both the intracellular and extracellular sides of the cell membrane, although its access may require voltage-induced conformational changes in the channel. drugbank.com Studies using a quaternary derivative of diltiazem suggest that the use-dependent block occurs via interaction with a binding site accessible from the intracellular side of the membrane. nih.gov
Diltiazem exhibits a degree of selectivity, being roughly equally potent in inhibiting contractions induced by high potassium and low concentrations of norepinephrine. medchemexpress.com It demonstrates greater effectiveness on the calcium channels in the smooth muscles of blood vessels compared to those in heart muscles. nih.gov This intermediate selectivity for both cardiac and vascular smooth muscle distinguishes it from other classes of calcium channel blockers. drugbank.com
Calcium channel blockers are a heterogeneous group, and diltiazem (a benzothiazepine) differs significantly from the dihydropyridine (B1217469) (e.g., nifedipine) and phenylalkylamine (e.g., verapamil) classes. nih.govoup.com
Selectivity: Dihydropyridines are highly selective for vascular smooth muscle, making them potent vasodilators with minimal direct effects on the myocardium. cvpharmacology.comtg.org.au Phenylalkylamines, like verapamil, are relatively more selective for the myocardium. cvpharmacology.combpac.org.nz Diltiazem holds an intermediate position, affecting both vascular and cardiac tissues. drugbank.comcvpharmacology.com This allows it to reduce arterial pressure without causing the significant reflex cardiac stimulation often seen with dihydropyridines. cvpharmacology.com
Binding Sites: These three classes of drugs bind to different sites on the L-type calcium channel. oup.comtg.org.au
Cardiac Effects: Unlike dihydropyridines, which can cause reflex tachycardia, diltiazem's direct effects on the heart's conduction system typically lead to a stable or slightly reduced heart rate. wikipedia.orgtg.org.auoup.com Verapamil also demonstrates significant negative chronotropic and dromotropic effects. nih.govnih.gov
Table 1: Comparative Properties of Calcium Channel Blocker Classes
| Feature | Dihydropyridines (e.g., Nifedipine) | Benzothiazepines (Diltiazem) | Phenylalkylamines (e.g., Verapamil) |
|---|---|---|---|
| Primary Site of Action | Vascular Smooth Muscle cvpharmacology.comtg.org.au | Vascular Smooth Muscle & Myocardium drugbank.comcvpharmacology.com | Myocardium cvpharmacology.combpac.org.nz |
| Vascular Selectivity | High oup.comoup.com | Intermediate drugbank.comcvpharmacology.com | Low cvpharmacology.com |
| Effect on Heart Rate | Reflex Increase oup.comoup.com | Decrease or No Change wikipedia.orgoup.com | Decrease nih.govnih.gov |
| Myocardial Contractility | Minimal Direct Effect nih.gov | Decrease wikipedia.orgpatsnap.com | Decrease bpac.org.nz |
| AV Nodal Conduction | Minimal Effect oup.com | Slows Conduction wikipedia.orgpfizer.com | Slows Conduction nih.gov |
Effects on Cardiac Electrophysiology
This compound exerts significant effects on the electrical conduction system of the heart, primarily through its action on the sinoatrial (SA) and atrioventricular (AV) nodes. fda.gov
Diltiazem has a negative chronotropic effect, meaning it slows the heart rate. wikipedia.org This is achieved by reducing the influx of calcium into the cells of the SA node, which is the heart's natural pacemaker. patsnap.com By slowing the rate of depolarization in these cells, diltiazem decreases the frequency of electrical impulse generation. patsnap.com In patients with sick sinus syndrome, diltiazem can significantly prolong the sinus cycle length, in some cases by up to 50%. medsafe.govt.nzfda.gov However, in individuals without SA nodal dysfunction, it does not significantly affect the sinus node recovery time. pfizer.comfda.gov Studies have shown that diltiazem can cause marked inhibition of sinus activity in some patients with sick sinus syndrome. nih.gov
Diltiazem slows conduction through the atrioventricular (AV) node and prolongs its refractory period. wikipedia.orgmedsafe.govt.nzpfizer.com This negative dromotropic effect is a key aspect of its antiarrhythmic properties. patsnap.com The mechanism involves the inhibition of the slow calcium inward current, which is crucial for the action potential in AV nodal cells. nih.govnih.gov
Research has demonstrated that intravenous diltiazem prolongs the AH interval (a measure of AV nodal conduction time) and both the functional and effective refractory periods of the AV node by approximately 20%. medsafe.govt.nzfda.gov This effect is use-dependent, meaning it is more pronounced at faster heart rates. pfizer.commedcentral.com This frequency-dependent action allows diltiazem to selectively slow the heart rate during tachyarrhythmias that involve the AV node, with less impact on normal heart rates. pfizer.comnih.gov Studies in dogs have shown a direct correlation between plasma concentrations of diltiazem and the prolongation of AV nodal conduction variables. nih.gov
Table 2: Electrophysiological Effects of this compound
| Parameter | Effect | Supporting Research Findings |
|---|---|---|
| Sinoatrial (SA) Node | ||
| Sinus Cycle Length | Prolonged, especially in Sick Sinus Syndrome medsafe.govt.nzfda.gov | Can be prolonged by up to 50% in some patients with sick sinus syndrome. medsafe.govt.nzfda.gov |
| Sinus Node Recovery Time | No significant effect in patients without SA nodal dysfunction pfizer.comfda.gov | Not significantly prolonged except in patients with sick sinus syndrome. fda.gov |
| Atrioventricular (AV) Node | ||
| AH Interval (AV Conduction Time) | Prolonged medsafe.govt.nzfda.govnih.gov | Intravenous diltiazem prolongs AH conduction time by about 20%. medsafe.govt.nzfda.gov |
| AV Nodal Refractory Period | Prolonged medsafe.govt.nzpfizer.comfda.gov | Functional and effective refractory periods are prolonged by approximately 20%. medsafe.govt.nzfda.gov |
| His-Purkinje System | No significant effect pfizer.comnih.gov | HV interval (a measure of His-Purkinje conduction) is not significantly changed. nih.govjmsronline.com |
Impact on Cardiac Myocyte Contractility (Negative Inotropy)
This compound exerts a direct negative inotropic effect on the heart, meaning it reduces the force of myocardial contraction. wikipedia.orgnih.gov This action is a direct consequence of its primary mechanism: the inhibition of calcium ion influx through the L-type calcium channels in cardiac muscle cells (cardiomyocytes). patsnap.comaapharma.ca The process of excitation-contraction coupling in these cells is critically dependent on the entry of extracellular calcium, which triggers the release of larger stores of calcium from the sarcoplasmic reticulum, leading to muscle contraction. patsnap.comnih.gov
By blocking these channels, diltiazem reduces the intracellular concentration of free calcium ions available to the contractile proteins. aapharma.ca This leads to a decrease in the contractile force of the myocardial smooth muscle cells. drugbank.com Research on isolated human atrial and ventricular myocardium has demonstrated that diltiazem suppresses tension development in a manner that is both voltage- and use-dependent. nih.gov This effect is observed over the range of membrane potentials associated with calcium channel activity. nih.gov Importantly, diltiazem's negative inotropic effect is achieved without altering the calcium sensitivity of the myofilaments themselves or affecting the sodium-calcium transport mechanism. nih.gov The reduction in contractility lessens the heart's workload and myocardial oxygen demand. wikipedia.orgpatsnap.com
Effects on Other Cardiac Tissues (e.g., His-Purkinje System, Atrial and Ventricular Muscle, Accessory Pathways)
The electrophysiological effects of this compound vary across different cardiac tissues. Its most significant impact is on the atrioventricular (AV) node, where it slows conduction time and prolongs refractoriness. pfizer.comhighnoon-labs.com This effect is particularly pronounced at faster heart rates, a characteristic known as "use-dependency". pfizer.com
Conversely, diltiazem has no significant electrophysiologic effects on tissues that are primarily dependent on fast sodium channels for depolarization. pfizer.compfizer.com This includes the His-Purkinje system, as well as the atrial and ventricular muscle tissue. pfizer.compfizer.com Studies have shown that His-Purkinje intervals are not significantly altered by diltiazem. nih.gov
In the context of accessory pathways, such as those present in Wolff-Parkinson-White (WPW) syndrome, diltiazem does not prolong the refractoriness of these pathways. medcentral.comnih.gov This can be clinically significant, as in the presence of atrial fibrillation or flutter, blocking the AV node can paradoxically lead to an accelerated ventricular response via the accessory pathway. wikipedia.orgfffenterprises.com One study noted that a patient with pre-excitation and atrial fibrillation experienced an increase in ventricular rate after diltiazem administration. nih.gov
Vascular Smooth Muscle Relaxation Mechanisms
This compound's vasodilatory action is central to its therapeutic effects and stems from its impact on vascular smooth muscle cells. By inhibiting the influx of calcium ions into these cells, diltiazem leads to their relaxation and a subsequent widening of the blood vessels. wikipedia.orgnih.govpatsnap.com
Coronary Vasodilation and Resistance Reduction
Diltiazem is a potent dilator of coronary arteries, affecting both the large epicardial and smaller subendocardial vessels. fda.govfda.govfda.gov This action increases coronary blood flow, enhancing oxygen delivery to the myocardial tissue. drugbank.compfizer.com The drug has been shown to inhibit both spontaneous and ergonovine-induced coronary artery spasms. fda.govfda.gov This vasodilation leads to a reduction in coronary vascular resistance. pfizer.compfizer.comfffenterprises.com The mechanism involves the relaxation of coronary vascular smooth muscle, which occurs at drug concentrations that produce little to no negative inotropic effect. fda.govfda.gov.ph
Peripheral Vasodilation and Systemic Vascular Resistance Reduction
In addition to its effects on coronary arteries, diltiazem also acts on the peripheral vasculature. It relaxes the smooth muscle of systemic arteries, leading to peripheral vasodilation. wikipedia.orgnih.govpatsnap.com This vasodilation results in a decrease in total peripheral resistance, also known as systemic vascular resistance. drugbank.compfizer.comfffenterprises.com The reduction in peripheral resistance is a key mechanism behind diltiazem's ability to lower both systolic and diastolic blood pressure. pfizer.comfffenterprises.com The antihypertensive effect is more pronounced in individuals with pre-existing hypertension compared to those with normal blood pressure. nih.govfda.gov
Cellular and Subcellular Targets Beyond L-Type Calcium Channels
While the primary target of diltiazem is the L-type calcium channel, research suggests its pharmacological actions may extend to other cellular components.
Mitochondrial Calcium Overload Modulation
Emerging research indicates that this compound can play a role in modulating mitochondrial calcium levels. During events like myocardial ischemia/reperfusion, excessive influx of calcium into the mitochondria (mitochondrial calcium overload) can occur, leading to cellular damage and death. nih.govmdpi.com Studies have shown that diltiazem can mitigate this harmful mitochondrial calcium overload. consensus.app This protective effect is thought to contribute to its ability to alleviate myocardial injury following a period of ischemia and reperfusion. nih.govnih.gov One proposed mechanism involves the downregulation of mitophagy, a process of mitochondrial autophagy, which can be triggered by calcium overload. nih.govnih.gov
Data Tables
Table 1: Electrophysiological Effects of this compound on Cardiac Tissues
| Cardiac Tissue | Primary Effect of this compound | Reference |
| Sinoatrial (SA) Node | Decreases rate of firing (negative chronotropy) | wikipedia.org |
| Atrioventricular (AV) Node | Slows conduction and prolongs refractoriness | pfizer.comhighnoon-labs.com |
| His-Purkinje System | No significant effect | pfizer.compfizer.comnih.gov |
| Atrial Muscle | No significant electrophysiologic effect | pfizer.com |
| Ventricular Muscle | No significant electrophysiologic effect | pfizer.com |
| Accessory Pathways | Does not prolong refractoriness | medcentral.comnih.gov |
Table 2: Hemodynamic Effects of this compound
| Hemodynamic Parameter | Effect | Mechanism | Reference |
| Cardiac Contractility | Decrease (Negative Inotropy) | Inhibition of Ca2+ influx in cardiomyocytes | wikipedia.orgpatsnap.comdrugbank.com |
| Coronary Blood Flow | Increase | Dilation of coronary arteries | pfizer.compfizer.com |
| Coronary Vascular Resistance | Decrease | Relaxation of coronary vascular smooth muscle | pfizer.comfffenterprises.com |
| Peripheral Vascular Resistance | Decrease | Relaxation of peripheral vascular smooth muscle | drugbank.compfizer.comfffenterprises.com |
| Blood Pressure | Decrease | Reduction in peripheral vascular resistance | nih.govfda.gov |
Effects on Neutrophil Calcium Release
This compound exerts notable inhibitory effects on the functional responses of neutrophils, which are closely linked to the regulation of intracellular calcium. Research indicates that diltiazem can suppress various neutrophil activities, such as the release of enzymes and the production of reactive oxygen species, by modulating calcium signaling pathways.
Diltiazem has been shown to inhibit the release of elastase from neutrophils in a dose-dependent manner. nih.gov This inhibition is observed when the cells are stimulated with agents like phorbol-myristate-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov The 50% inhibitory concentrations (IC50) for elastase release are approximately 144.5 µM and 132.8 µM for PMA and fMLP-stimulated neutrophils, respectively. nih.gov
Furthermore, diltiazem interferes with the production of superoxide (B77818) anions, a key component of the neutrophil's oxidative burst. The inhibitory effect of diltiazem on superoxide production is also dependent on the stimulus. For instance, in fMLP-stimulated neutrophils, the IC50 for superoxide anion inhibition is 78 µM. nih.gov In contrast, for PMA-stimulated cells, the IC50 for superoxide anion inhibition is higher, at 422 µM. nih.gov Diltiazem also inhibits the production of other reactive oxygen species, such as hypochlorous acid and hydroxyl radicals, in PMA-stimulated neutrophils with IC50 values of 138 µM and 165 µM, respectively. nih.gov
Interestingly, the mechanism by which diltiazem inhibits these neutrophil functions may be independent of its well-known role in blocking extracellular calcium influx. nih.gov Studies have suggested that diltiazem's effects could be attributed to the inhibition of protein kinase C (PKC) and the mobilization of intracellular calcium stores. nih.govphysiology.org While some research indicates diltiazem can inhibit the release of calcium from intracellular stores, other studies have found that diltiazem itself does not directly trigger the release of calcium from these internal reservoirs. physiology.orgnih.gov Instead, it appears to block cell signaling at steps subsequent to the activity of phospholipase C. nih.gov It is also proposed that diltiazem may affect the movement of calcium from the cytosol back into intracellular stores, a crucial process for cellular signaling. consensus.app
Table 1: Inhibitory Concentrations (IC50) of this compound on Neutrophil Functions
| Stimulant | Neutrophil Response | IC50 (µM) |
|---|---|---|
| Phorbol-myristate-acetate (PMA) | Elastase Release | 144.5 nih.gov |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Elastase Release | 132.8 nih.gov |
| Phorbol-myristate-acetate (PMA) | Superoxide Anion Production | 422 nih.gov |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Superoxide Anion Production | 78 nih.gov |
| Phorbol-myristate-acetate (PMA) | Hypochlorous Acid Production | 138 nih.gov |
| Phorbol-myristate-acetate (PMA) | Hydroxyl Radical Production | 165 nih.gov |
| Dioctanoylglycerol (DiC8) | Superoxide Anion Production | 175.5 nih.gov |
| Calcium Ionophore (Ca. I) | Superoxide Anion Production | 186 nih.gov |
Interactions with Other Ion Channels (e.g., Sodium Channels)
Current evidence indicates that this compound has no significant electrophysiologic effects on tissues that are dependent on fast sodium channels. fda.gov This includes tissues such as the His-Purkinje system, atrial and ventricular muscle, and extranodal accessory pathways. fda.gov This lack of significant interaction with fast sodium channels distinguishes its mechanism from that of local anesthetics and Class I antiarrhythmic drugs, which primarily target these channels. pharmacologyeducation.org
While its effect on sodium channels is minimal, diltiazem's interaction with its primary target, the L-type calcium channel, is complex and state-dependent. nih.gov It binds to a receptor site within the central cavity of the channel pore, physically obstructing ion conduction. nih.gov This binding site partially overlaps with that of other calcium channel blockers like verapamil. nih.gov The inhibition of L-type Ca2+ channels by diltiazem is voltage- and activity-dependent, meaning its blocking effect is enhanced by the repetitive depolarization that activates and inactivates the channel. nih.gov
There is some limited suggestion that calcium channel blockers, in general, may have an inhibitory effect on potassium efflux in lymphocytes, but a direct and significant interaction of diltiazem with potassium channels in neutrophils has not been well-established. escholarship.org Therefore, the clinically and pharmacologically relevant interactions of diltiazem with ion channels are predominantly centered on its potent blockade of L-type calcium channels.
Pharmacokinetic and Pharmacodynamic Research
Absorption Mechanisms and Bioavailability Studies
Diltiazem (B1670644) hydrochloride is effectively absorbed from the gastrointestinal tract following oral administration. nih.govfda.gov However, it undergoes significant first-pass metabolism in the liver, which substantially reduces its systemic availability. nih.govfda.govtevauk.comnih.gov Consequently, the absolute bioavailability of oral diltiazem is approximately 40%, though there is considerable inter-individual variation, with values ranging from 24% to 74%. drugbank.com This variability is largely attributed to differences in the extent of the first-pass effect among individuals. drugbank.com In patients with hepatic impairment, bioavailability may be increased. fda.govdrugbank.com
Following the administration of immediate-release tablets, detectable plasma levels are observed within 30 to 60 minutes, with peak plasma concentrations (Cmax) being reached in 2 to 4 hours. fda.gov Sustained-release formulations are designed to slow the rate of absorption. nih.gov For instance, extended-release capsules may reach Cmax between 11 and 18 hours post-dose. drugbank.comfda.gov Studies comparing different formulations have demonstrated these differences in absorption profiles. An oral solution of diltiazem reached peak plasma levels at an average of 38 minutes, while sustained-release tablets reached this peak at an average of 165 minutes. nih.gov The minimum therapeutic plasma concentrations of diltiazem are generally considered to be in the range of 50 to 200 ng/mL. fda.govdrugbank.comfda.gov
| Formulation | Time to Peak Plasma Concentration (Tmax) | Absolute Bioavailability | Reference |
|---|---|---|---|
| Immediate-Release Tablets | 2 to 4 hours | ~40% (Range: 24-74%) | fda.gov |
| Oral Solution | ~38 minutes | nih.gov | |
| Sustained-Release Tablets | ~165 minutes | nih.gov | |
| Extended-Release Capsules | 11 to 18 hours | ~40% (Range: 24-74%) | drugbank.comfda.gov |
Distribution Dynamics and Protein Binding
Once absorbed into the systemic circulation, diltiazem hydrochloride is widely distributed throughout the body. tevauk.com The apparent volume of distribution is substantial, estimated to be approximately 305 liters following a single intravenous injection in healthy volunteers. drugbank.compfizer.com This large volume of distribution indicates extensive tissue uptake of the drug. tevauk.com
Diltiazem is highly bound to plasma proteins, with in vitro studies showing a binding rate of 70% to 80%. nih.govfda.govdrugbank.comfda.govpfizer.com This binding is not dependent on the drug's concentration at clinically relevant levels. tevauk.comhpra.ie The primary proteins involved in binding are alpha-1-acid glycoprotein (B1211001) (approximately 40%) and albumin (approximately 30%). drugbank.compfizer.com In vitro studies have shown that the binding of diltiazem is not significantly altered by the presence of other drugs such as digoxin (B3395198), hydrochlorothiazide, phenylbutazone, propranolol (B1214883), salicylic (B10762653) acid, or warfarin (B611796) at their therapeutic concentrations. fda.govfda.govpfizer.com
| Pharmacokinetic Parameter | Value | Reference |
|---|---|---|
| Apparent Volume of Distribution | ~305 L | drugbank.compfizer.com |
| Plasma Protein Binding | 70-80% | nih.govfda.govdrugbank.compfizer.com |
| Binding to Alpha-1-acid glycoprotein | ~40% | drugbank.compfizer.com |
| Binding to Albumin | ~30% | drugbank.compfizer.com |
Metabolism and Biotransformation Pathways
This compound undergoes extensive biotransformation, primarily in the liver. fda.govfda.govpfizer.com This metabolic process is a key determinant of the drug's bioavailability and duration of action.
Role of Cytochrome P450 System (CYP3A4) in Hepatic Metabolism
The metabolism of diltiazem is mediated by the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net Several CYP isoenzymes are involved, but CYP3A4 plays the most significant role, particularly in the N-demethylation pathway. drugbank.comresearchgate.netcaymanchem.com Other isoforms like CYP2D6, CYP2C8, and CYP2C9 contribute to a lesser extent. researchgate.net Diltiazem and its major metabolite, N-desmethyldiltiazem, are also known inhibitors of CYP3A4 activity, which can lead to clinically significant drug-drug interactions. nih.govfda.govnih.gov Studies have shown that diltiazem can increase the plasma concentrations of other drugs that are substrates for CYP3A4. nih.gov
Identification and Pharmacological Activity of Major Metabolites (e.g., Desacetyl Diltiazem, N-desmethyl Diltiazem)
The primary metabolic pathways for diltiazem are deacetylation, N-demethylation, and O-demethylation. drugbank.comtga.gov.au Deacetylation is mediated by esterase enzymes, while demethylation reactions are catalyzed by CYP enzymes. drugbank.comresearchgate.net This process results in the formation of several metabolites, with the principal ones being desacetyl diltiazem and N-monodesmethyl diltiazem. hpra.ieresearchgate.net
These metabolites are not inert; they possess pharmacological activity. Desacetyl diltiazem, for instance, is present in the plasma at concentrations of 10% to 20% of the parent drug and retains about 25% to 50% of the coronary vasodilator potency of diltiazem. fda.govdrugbank.comfda.gov N-monodesmethyl diltiazem is another active metabolite, exhibiting approximately 20% of the pharmacological efficacy of the parent compound. hpra.ie This metabolite is formed by the action of CYP3A4, CYP3A5, and CYP3A7. caymanchem.com The systemic exposure to the pharmacologically active metabolites desacetyl diltiazem and N-demethyldesacetyl diltiazem can be significantly higher in individuals who are poor metabolizers via the CYP2D6 enzyme. researchgate.netnih.gov
| Metabolite | Relative Plasma Level (vs. Diltiazem) | Pharmacological Activity (vs. Diltiazem) | Reference |
|---|---|---|---|
| Desacetyl Diltiazem | 10-20% | 25-50% as potent (coronary vasodilator) | fda.govdrugbank.comfda.gov |
| N-monodesmethyl Diltiazem | Predominant metabolite | ~20% as potent | hpra.ie |
Excretion Pathways and Elimination Kinetics
Following extensive metabolism, diltiazem and its metabolites are eliminated from the body through both renal and biliary pathways. fda.govtevauk.comfda.gov Only a small fraction of the administered dose, about 2% to 4%, is excreted in the urine as the unchanged parent drug. nih.govfda.govdrugbank.comfda.gov The majority is eliminated in the form of metabolites, with about 35% excreted via the kidneys and approximately 60% excreted in the feces, indicating significant biliary excretion. tevauk.com
The plasma elimination half-life (t1/2) for immediate-release formulations of diltiazem after single or multiple doses is typically between 3.0 and 4.5 hours. nih.govfda.govdrugbank.comfda.gov For extended-release formulations, the apparent elimination half-life is longer, ranging from 6 to 9 hours. drugbank.comfda.gov The half-life may be slightly prolonged with increasing doses and in patients with liver cirrhosis. fda.govdrugbank.comfda.gov The elimination half-lives of the pharmacologically active metabolites are longer than that of the parent diltiazem. drugbank.com
Pharmacokinetic-Pharmacodynamic Correlations
The relationship between the plasma concentration of diltiazem and its pharmacodynamic effects has been a subject of research. A good correlation has been established between unbound plasma concentrations of diltiazem and its hypotensive and chronotropic (heart rate-lowering) effects in rat models. nih.gov
In humans, a significant correlation has been observed between the plasma diltiazem concentration and the percent reduction in heart rate in patients with atrial fibrillation and atrial flutter. pfizer.com In one study using a Sigmoidal Emax model, the mean plasma concentration required to produce a 20% decrease in heart rate was determined to be 80 ng/mL. pfizer.com Mean concentrations of 130 ng/mL and 300 ng/mL were associated with heart rate reductions of 30% and 40%, respectively. pfizer.com
However, the relationship can be complex. Some studies have described clockwise hysteresis loops when plotting effect versus concentration, particularly with high doses of sustained-release formulations. nih.gov This phenomenon, where the effect at a given concentration is less on the declining phase than on the rising phase, suggests the development of acute tolerance to the electrophysiological actions of diltiazem. nih.gov The extent of this tolerance appears to increase as the drug's absorption rate decreases. nih.gov
Relationship between Plasma Concentration and Heart Rate Reduction
This compound exhibits a clear relationship between its concentration in the plasma and its effect on heart rate reduction. Research has established that specific plasma concentrations of diltiazem correspond to measurable decreases in heart rate. For instance, mean plasma diltiazem concentrations of 130 ng/mL are associated with a 30% reduction in heart rate, while concentrations of 300 ng/mL can produce a 40% reduction. pfizer.com This demonstrates a direct pharmacodynamic response to the pharmacokinetic profile of the drug.
The therapeutic benefits of diltiazem in managing conditions like supraventricular tachycardias are linked to its ability to slow atrioventricular (AV) nodal conduction time and extend the AV nodal refractoriness. pfizer.com It displays frequency-dependent effects on AV nodal conduction, meaning it can selectively lower the heart rate during tachycardias that involve the AV node with minimal impact on normal heart rates. pfizer.com Following intravenous administration, a response, characterized by heart rate reduction, typically occurs within 3 minutes, with the maximum effect seen between 2 to 7 minutes. pfizer.com This reduction in heart rate can be sustained for 1 to 3 hours. pfizer.com
In clinical trials involving patients with atrial fibrillation or atrial flutter, intravenous bolus administration of this compound was effective in reducing heart rate by at least 20% in 95% of patients. pfizer.com Continuous 24-hour infusions have been shown to maintain at least a 20% heart rate reduction in 83% of patients. pfizer.com
Interactive Table: Diltiazem Plasma Concentration and Heart Rate Reduction
| Mean Plasma Diltiazem Concentration (ng/mL) | Heart Rate Reduction (%) |
| 130 | 30 |
| 300 | 40 |
Dose-Dependent Pharmacokinetics and Therapeutic Response
This compound demonstrates dose-dependent and non-linear pharmacokinetics. pfizer.com This means that as the dose increases, the resulting plasma concentration does not increase proportionally. After a constant rate intravenous infusion in healthy male volunteers, diltiazem exhibits nonlinear pharmacokinetics over an infusion range of 4.8 to 13.2 mg/h for 24 hours. pfizer.com However, following a single intravenous injection in the same demographic, it appears to follow linear pharmacokinetics within a dose range of 10.5 to 21 mg. pfizer.com
The therapeutic response is linked to these pharmacokinetic properties. In a dose-response study involving patients with essential hypertension, increasing doses of diltiazem resulted in greater reductions in diastolic blood pressure. drugbank.com Specifically, doses of 120, 240, 360, and 540 mg were associated with diastolic blood pressure reductions of 1.9, 5.4, 6.1, and 8.6 mmHg, respectively. drugbank.com
The minimum therapeutic plasma concentrations of diltiazem are generally considered to be in the range of 50 to 200 ng/mL. drugbank.comfda.gov The absolute bioavailability of oral diltiazem is approximately 40% due to extensive first-pass metabolism in the liver. fda.govejgm.co.uk A study comparing individuals with normal hepatic function to those with cirrhosis found a 69% increase in the area-under-the-plasma-concentration-vs.-time-curve (AUC) in the hepatically impaired group, indicating altered pharmacokinetics. fda.gov
Research on a sustained-release formulation of diltiazem showed that it effectively decreases elevated baseline heart rates, with a more pronounced effect at higher initial rates. nih.gov For baseline heart rates between 74-84 beats/min and those greater than or equal to 85 beats/min, the reduction was significant. nih.gov However, for baseline heart rates at or below 74 beats/min, the effect was not significant, suggesting a regulating effect on heart rate. nih.gov
Interactive Table: Dose-Dependent Reduction in Diastolic Blood Pressure
| Diltiazem Dose (mg) | Diastolic Blood Pressure Reduction (mmHg) |
| 120 | 1.9 |
| 240 | 5.4 |
| 360 | 6.1 |
| 540 | 8.6 |
Food Effects on Pharmacokinetics
The influence of food on the pharmacokinetics of this compound has been the subject of several studies, with findings varying depending on the formulation of the drug.
For a delayed-onset, sustained-release pellet capsule formulation, one study in healthy Chinese volunteers found that food intake did not significantly alter the main pharmacokinetic parameters. scielo.brscielo.brresearchgate.net This study investigated a single oral dose of 360 mg. scielo.brscielo.brresearchgate.net
In another study involving two separate groups of healthy volunteers, the influence of food on a conventional tablet and a slow-release capsule was examined. nih.gov Participants received diltiazem either in a fasting state or 30 minutes after a breakfast. nih.gov The results indicated that neither the rate of absorption nor the total amount of drug absorbed were influenced by food for either formulation. nih.gov Furthermore, the formation rate and AUC of its metabolites, desmethyldiltiazem and deacetyldiltiazem (B1669934), were also unaffected by food. nih.gov
Interactive Table: Effect of Food on Diltiazem Sustained-Release Formulation (300 mg)
| Pharmacokinetic Parameter | Fasting State | With Food Intake |
| Tmax (Time to Peak) | Unspecified | Decreased |
| Cmax (Peak Concentration) | Unspecified | Increased |
| AUC0–48 (Total Absorption) | Unchanged | Unchanged |
Therapeutic Applications and Clinical Efficacy Research Mechanistic Focus
Cardiovascular System
Diltiazem (B1670644) hydrochloride exerts its primary influence on the cardiovascular system by modulating the entry of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle. patsnap.com This action leads to a cascade of physiological responses that are beneficial in managing various cardiovascular conditions. The drug's effects include vasodilation, a reduction in heart rate, and a decrease in myocardial contractility. patsnap.comwikipedia.org
Hypertension Management: Mechanisms of Blood Pressure Reduction
Diltiazem hydrochloride's principal mechanism in managing hypertension is the relaxation of vascular smooth muscle, which leads to a decrease in peripheral vascular resistance. nih.govmedsafe.govt.nz By blocking the influx of calcium ions into the smooth muscle cells of arterial walls, diltiazem causes vasodilation, particularly in the peripheral arteries. patsnap.com This widening of the blood vessels reduces the resistance against which the heart has to pump, consequently lowering blood pressure. drugbank.compatsnap.com
The antihypertensive effect of diltiazem is more pronounced in individuals with pre-existing hypertension compared to those with normal blood pressure. nih.govmedsafe.govt.nz Unlike some other vasodilators, the chronic use of diltiazem for hypertension is not typically associated with reflex tachycardia. medsafe.govt.nz It has been shown to decrease vascular resistance while maintaining or slightly increasing cardiac output. medsafe.govt.nz Furthermore, diltiazem does not negatively impact electrolyte balance or the renin-angiotensin-aldosterone system. medsafe.govt.nznih.gov
Key Mechanistic Actions in Hypertension:
Inhibition of Calcium Influx: Blocks L-type calcium channels in vascular smooth muscle. patsnap.com
Vasodilation: Relaxes peripheral arteries, reducing systemic vascular resistance. drugbank.compatsnap.com
Reduced Afterload: The decrease in peripheral resistance lessens the workload on the heart. drugbank.com
Minimal Reflex Tachycardia: Does not typically cause a significant compensatory increase in heart rate. medsafe.govt.nz
Angina Pectoris: Mechanisms of Anti-ischemic Effects
The anti-anginal effects of this compound stem from its ability to improve the balance between myocardial oxygen supply and demand. nih.govnih.gov This is achieved through a combination of coronary artery vasodilation and a reduction in the heart's workload. nih.govkoreamed.org By dilating both large and small coronary arteries, diltiazem increases blood flow to the heart muscle, thereby enhancing oxygen delivery. aapharma.cafda.gov Simultaneously, it reduces myocardial oxygen demand by lowering heart rate, blood pressure, and cardiac contractility. drugbank.comwikipedia.org
A study comparing morning versus evening dosing of long-acting diltiazem in patients with chronic stable angina found that both regimens were equally effective in reducing the duration and number of myocardial ischemic episodes at all times of the day, including the high-risk morning hours. nih.gov Another comparative study showed that diltiazem significantly prolonged total exercise time and decreased anginal frequency. ahajournals.org
Prinzmetal variant angina is caused by coronary artery spasm, and diltiazem is highly effective in its management due to its potent coronary vasodilating properties. wikipedia.orgnih.gov It directly inhibits the spontaneous and ergonovine-induced spasms of the coronary arteries, thereby preventing the reduction in coronary blood flow that causes ischemic chest pain. fda.govdroracle.ai Calcium channel blockers, including diltiazem, are considered first-line therapy for this condition. medcentral.comdroracle.ai
In unstable angina, diltiazem may be particularly beneficial when coronary vasospasm is a contributing factor. wikipedia.org The pathophysiology of unstable angina is complex, often involving a combination of atherosclerosis, thrombosis, and vasospasm. nih.gov Diltiazem's ability to dilate coronary arteries and reduce myocardial oxygen demand can help to stabilize patients and relieve ischemic symptoms. nih.govnih.gov It is often used when beta-blockers are insufficient or contraindicated, provided there is no significant left ventricular dysfunction. medcentral.com
| Angina Type | Primary Mechanism of Diltiazem Action | Key Therapeutic Effect |
|---|---|---|
| Chronic Stable Angina | Reduction of myocardial oxygen demand (decreased heart rate, blood pressure, and contractility). wikipedia.orgfda.gov | Increased exercise tolerance and reduced frequency of exertional angina. nih.govmedcentral.com |
| Prinzmetal Variant Angina | Potent coronary artery vasodilation, inhibiting coronary spasm. wikipedia.orgfda.gov | Prevention of ischemic episodes at rest. nih.gov |
| Unstable Angina | Coronary vasodilation and reduction of myocardial oxygen demand. nih.govnih.gov | Relief of ongoing or recurrent ischemia. medcentral.com |
Cardiac Arrhythmias: Electrophysiological Basis of Antiarrhythmic Action
This compound's antiarrhythmic properties are primarily due to its effects on the specialized conducting tissues of the heart, particularly the sinoatrial (SA) and atrioventricular (AV) nodes. drugbank.commedsafe.govt.nz As a class IV antiarrhythmic agent, it slows the influx of calcium ions in these tissues, which are dependent on the slow calcium current for depolarization. wikipedia.org
This action results in several key electrophysiological changes:
Negative Chronotropic Effect: Diltiazem slows the firing rate of the SA node, leading to a decrease in heart rate. drugbank.comwikipedia.org
Negative Dromotropic Effect: It slows conduction velocity through the AV node and prolongs its refractory period. drugbank.comnih.gov This effect is crucial for controlling the ventricular response rate in atrial tachyarrhythmias like atrial fibrillation and atrial flutter. pfizer.comfda.gov
Diltiazem has been shown to be effective in terminating re-entrant supraventricular tachycardias (SVT) that involve the AV node. nih.govpfizer.com By prolonging the refractoriness of the AV node, it can interrupt the re-entry circuit. pfizer.compfizer.com Studies have demonstrated that intravenous diltiazem can effectively convert paroxysmal supraventricular tachycardia to normal sinus rhythm. pfizer.comnih.gov
Interestingly, diltiazem exhibits use-dependent or frequency-dependent effects on AV nodal conduction. pfizer.compfizer.com This means its blocking effects are more pronounced at faster heart rates, making it particularly effective in slowing the heart rate during tachycardias with minimal effect on normal heart rates. pfizer.comnih.gov Diltiazem has no significant electrophysiological impact on tissues that are dependent on fast sodium channels, such as the His-Purkinje system and ventricular muscle. fda.govpfizer.com
| Electrophysiological Parameter | Effect of this compound | Therapeutic Implication |
|---|---|---|
| SA Node Firing Rate | Decreases drugbank.comwikipedia.org | Reduces heart rate (negative chronotropy). |
| AV Nodal Conduction | Slows drugbank.comnih.gov | Controls ventricular rate in atrial fibrillation/flutter (negative dromotropy). |
| AV Nodal Refractory Period | Prolongs pfizer.comfda.gov | Terminates re-entrant supraventricular tachycardias. |
| His-Purkinje/Ventricular Tissue | No significant effect fda.govpfizer.com | Low pro-arrhythmic potential in these tissues. |
Supraventricular Tachycardias (PSVT, Atrial Fibrillation/Flutter)
This compound is a cornerstone in the management of supraventricular tachycardias (SVTs), including paroxysmal supraventricular tachycardia (PSVT), atrial fibrillation, and atrial flutter. Its efficacy stems from its profound effects on the atrioventricular (AV) node. patsnap.com By blocking the L-type calcium channels, diltiazem slows AV nodal conduction time and prolongs the AV nodal refractory period. pfizer.comfda.gov This action is crucial in interrupting the re-entry circuits that are often the basis of PSVT, such as in AV nodal reentrant tachycardia and reciprocating tachycardias involving an accessory pathway. pfizer.commedscape.com
In atrial fibrillation and atrial flutter, diltiazem does not typically convert the rhythm to normal sinus rhythm but is highly effective in controlling the ventricular rate. pfizer.com The drug's ability to slow conduction through the AV node prevents a rapid succession of atrial impulses from being transmitted to the ventricles, thereby reducing the heart rate. fda.govrbht.nhs.uk This effect is described as "use-dependent," meaning it is more pronounced at faster heart rates, making it particularly effective during tachycardias with minimal impact on normal heart rates. pfizer.comfda.gov
Clinical studies have consistently demonstrated the high efficacy of intravenous diltiazem in terminating PSVT. One multicenter, double-blind, randomized study reported that diltiazem terminated supraventricular tachycardia in 86% of patients, compared to 19% in the placebo group. jacc.org Another study found that intravenous diltiazem converted PSVT to sinus rhythm in 88% of patients within three minutes of administration. pfizer.com The median time to tachycardia termination after a diltiazem infusion has been reported to be as short as two minutes. jacc.org
Efficacy of Intravenous Diltiazem in Terminating Supraventricular Tachycardia
| Study Finding | Efficacy Rate | Time to Conversion | Mechanism | Citation |
|---|---|---|---|---|
| Termination of SVT in a double-blind, randomized study | 86% with diltiazem vs. 19% with placebo | Median of 2 minutes after infusion start | Prolonged AV nodal refractoriness and slowed conduction | jacc.org |
| Conversion of PSVT to normal sinus rhythm in controlled trials | 88% within 3 minutes | Within 3 minutes of first or second bolus dose | Interruption of re-entry circuit in AV nodal tachycardias | pfizer.com |
| Overall conversion of SVT to sinus rhythm | 90% of patients | Not specified | Prolonged refractoriness and slowed conduction of the AV node | jacc.org |
Ventricular Rate Control Mechanisms
The primary mechanism by which this compound controls the ventricular rate in atrial fibrillation and atrial flutter is its direct inhibitory effect on the AV node. fda.govrbht.nhs.uk By blocking the influx of calcium ions into the cells of the AV node, diltiazem slows down the speed at which electrical impulses are conducted from the atria to the ventricles. patsnap.compfizer.com This leads to a reduction in the number of impulses that reach the ventricles, resulting in a slower and more controlled heart rate. nih.gov
Diltiazem also prolongs the refractory period of the AV node. pfizer.comfda.gov The refractory period is the time during which the AV node is unable to conduct another electrical impulse. By extending this period, diltiazem further limits the transmission of rapid atrial impulses. medicines.org.au This dual action of slowing conduction and prolonging refractoriness is the key to its effectiveness in managing the rapid ventricular response often seen in these arrhythmias. nih.gov Studies have shown that intravenous diltiazem is effective in reducing the heart rate by at least 20% in 95% of patients with atrial fibrillation or flutter. pfizer.com
Cardioprotective Research in Ischemia-Reperfusion Injury
Research has indicated that this compound possesses cardioprotective properties, particularly in the context of ischemia-reperfusion injury. nih.govoup.com This injury occurs when blood supply is restored to tissue after a period of ischemia, or lack of oxygen. The proposed mechanisms for diltiazem's protective effects are multifaceted.
One key mechanism is the prevention of mitochondrial calcium overload. consensus.app During ischemia and reperfusion, there is a significant influx of calcium into the myocardial cells, which can lead to mitochondrial dysfunction, reduced production of high-energy phosphates like ATP, and ultimately cell death. oup.com Diltiazem, by blocking calcium entry, helps to preserve mitochondrial integrity and function. oup.com A study demonstrated that diltiazem administered during reperfusion significantly preserved high-energy phosphates and reduced ultrastructural damage to mitochondria and myofilaments. oup.com
Furthermore, diltiazem has been shown to reduce myocardial fibrosis and remodeling of connexin43 (Cx43), a protein crucial for cell-to-cell communication in the heart. spandidos-publications.comspandidos-publications.com In a rat model of myocardial ischemia, diltiazem treatment improved myocardial remodeling, particularly in relation to fibrosis and Cx43 distribution. spandidos-publications.comspandidos-publications.com Another study in rats found that diltiazem prevented the decrease in endocardial blood flow following a short period of ischemia. nih.gov More recent research suggests that this compound protects against myocardial ischemia/reperfusion injury by modulating mitophagy, a process of selective mitochondrial degradation, through a specific signaling pathway involving BNIP3L/NIX. nih.gov
Prevention of Coronary Artery Disease in Special Populations (e.g., Heart Transplant Recipients)
Coronary artery disease is a significant complication following heart transplantation, often referred to as cardiac allograft vasculopathy (CAV). ahajournals.org this compound has been investigated for its potential to prevent or slow the progression of this condition in heart transplant recipients. The mechanism is thought to be related to its vasodilatory and potential anti-proliferative effects on vascular smooth muscle.
A preliminary study published in the New England Journal of Medicine suggested that diltiazem can prevent the typical reduction in the diameter of coronary arteries in heart transplant recipients. nih.gov Over a two-year period, patients treated with diltiazem showed significantly less progression of coronary artery disease compared to those who did not receive the drug. consensus.appnih.gov The average coronary artery diameter in the diltiazem group remained stable, whereas it decreased in the control group. nih.gov While further long-term follow-up is needed, these findings suggest a protective role for diltiazem in this specific patient population. nih.gov The use of calcium channel blockers like diltiazem is thought to decelerate the progression of CAV and improve vasomotor function. oatext.com
Non-Cardiovascular Applications (Mechanistic Focus)
Gastrointestinal Motility Disorders (e.g., Nutcracker Esophagus, Anal Fissure): Smooth Muscle Relaxation Mechanisms
Diltiazem's ability to relax smooth muscle extends beyond the cardiovascular system, leading to its application in certain gastrointestinal motility disorders. medsafe.govt.nzmedsafe.govt.nz The underlying mechanism is the same: inhibition of calcium influx into smooth muscle cells, which is essential for contraction. openaccessjournals.comnih.gov
In conditions like nutcracker esophagus, characterized by high-amplitude, painful esophageal contractions, diltiazem helps to relax the esophageal smooth muscle. droracle.aiwikipedia.org A randomized, double-blind, crossover trial demonstrated that oral diltiazem significantly lowered the mean distal esophageal peristaltic pressure and reduced chest pain scores compared to placebo. nih.gov By reducing the force of these contractions, diltiazem can alleviate symptoms of chest pain and dysphagia (difficulty swallowing). nih.govmedscape.com
For chronic anal fissures, topical application of diltiazem cream promotes healing by relaxing the internal anal sphincter muscle. nice.org.uknihr.ac.uk This relaxation reduces the resting anal pressure, which is often elevated in patients with anal fissures and is thought to contribute to reduced blood flow and impaired healing. openaccessjournals.com By increasing blood flow to the anal mucosa, diltiazem facilitates the healing process. nice.org.uknihr.ac.uk Studies have shown that topical 2% diltiazem ointment is an effective treatment for chronic anal fissures, with healing rates of up to 75% reported in one prospective study. nih.gov Another study found that 48% of patients with chronic anal fissures that had failed previous treatment healed after eight weeks of topical diltiazem therapy. nih.gov
Efficacy of Diltiazem in Gastrointestinal Motility Disorders
| Condition | Formulation | Mechanism of Action | Key Research Finding | Citation |
|---|---|---|---|---|
| Nutcracker Esophagus | Oral | Relaxation of esophageal smooth muscle | Significantly lowered distal esophageal peristaltic pressure and chest pain scores compared to placebo. | nih.gov |
| Chronic Anal Fissure | Topical 2% Cream/Ointment | Relaxation of the internal anal sphincter, increasing blood flow | Healing rates of 48% to 75% in patients, including those who failed other treatments. | nih.govnih.gov |
Potential in Metabolic Control of Diabetes: Effects on Glucose and Glycated Hemoglobin
The effects of this compound on metabolic control in diabetes have been a subject of research, with some conflicting findings. The theoretical basis for a potential effect lies in the role of calcium in insulin (B600854) secretion and glucose metabolism.
Some animal studies have suggested a beneficial effect. In one study involving streptozotocin-induced diabetic rats, treatment with diltiazem resulted in improved body weight, and lower blood glucose and glycated hemoglobin levels compared to untreated diabetic rats. consensus.appnih.gov Another study in normoglycemic and diabetic rats showed that diltiazem could enhance the hypoglycemic effects of certain oral antidiabetic agents like repaglinide (B1680517) and rosiglitazone. researchgate.net
However, human studies have been less conclusive. A study in diabetic subjects with ischemic heart disease who were managed with diet alone found that while there was an improvement in glucose tolerance after treatment with diltiazem, a similar improvement was also seen in the control group, with no significant difference between the two. nih.gov This study concluded that diltiazem at usual clinical doses does not have an unfavorable effect on glucose tolerance or insulin secretion in mild diabetic patients. nih.gov Conversely, another study in diabetic rats suggested that diltiazem treatment could worsen hyperglycemia and negatively impact glucose transport in striated muscle. researchgate.net Therefore, while there is some preclinical evidence of a potential role for diltiazem in metabolic control, its clinical significance in diabetic patients remains to be fully elucidated and may be complex.
Antimicrobial and Antiviral Properties: Exploration of Off-Target Effects
Beyond its established cardiovascular applications, this compound has been investigated for its potential off-target effects, including antimicrobial and antiviral activities. This exploration is part of a broader drug repurposing strategy aimed at identifying new therapeutic uses for existing approved drugs, which is particularly relevant in the face of growing antimicrobial resistance. nih.govresearchgate.netnih.gov
Research has shown that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. nih.govpeerj.com In one study, the highest inhibition was observed against Staphylococcus epidermidis, followed by Staphylococcus aureus. nih.gov The same research demonstrated significant anti-biofilm activity. Biofilms are complex communities of microorganisms that adhere to surfaces and are encased in a protective extracellular matrix, making them notoriously difficult for conventional antibiotics to penetrate. nih.govresearchgate.net this compound was found to effectively reduce biofilm formation by S. epidermidis and S. aureus by 95.1% and 90.7%, respectively. nih.govnih.gov The mechanism for these antibacterial effects is still under investigation but represents a promising avenue for combating resilient bacterial infections. nih.gov
In the realm of virology, diltiazem has demonstrated efficacy against several viruses. It has been found to be potent against the Coxsackie B4 virus (CoxB4), with a reported half-maximal inhibitory concentration (IC50) of 35.8 ± 0.54 μg/mL, which was more potent than the reference antiviral, Acyclovir, in the same study. nih.govpeerj.com Further research has focused on its activity against respiratory viruses. Studies have shown that diltiazem can inhibit the cell attachment and internalization of SARS-CoV-2, the virus responsible for COVID-19. plos.orgnih.gov The proposed mechanism involves diltiazem's primary target, the L-type calcium channel (specifically the Caᵥ1.2 α₁c subunit), which appears to interact with the SARS-CoV-2 spike protein and the ACE2 receptor, thereby impeding viral entry. nih.gov Additionally, diltiazem has been shown to stimulate the host's innate immune response, which may contribute to its broad-spectrum antiviral activity against viruses like Influenza A and SARS-CoV-2. inserm.frnih.gov This host-targeted approach could potentiate the effects of direct-acting antiviral drugs. nih.gov
Interactive Data Table: Antimicrobial and Antiviral Research Findings for this compound
| Activity Type | Organism / Virus | Research Finding | Reported Value / Effect | Citation(s) |
| Antibacterial | Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC) | 6.25 mg/mL | peerj.com |
| Antibacterial | Staphylococcus epidermidis | Zone of Inhibition (at 50 mg/mL) | 20 ± 3 mm | peerj.com |
| Antibacterial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 50 mg/mL | peerj.com |
| Anti-biofilm | S. epidermidis | Biofilm Formation Reduction | 95.1% | nih.govnih.gov |
| Anti-biofilm | S. aureus | Biofilm Formation Reduction | 90.7% | nih.govnih.gov |
| Antiviral | Coxsackie B4 virus (CoxB4) | Half-maximal Inhibitory Concentration (IC50) | 35.8 ± 0.54 μg/mL | nih.govpeerj.com |
| Antiviral | SARS-CoV-2 | Mechanism | Inhibits viral binding and internalization | plos.orgnih.gov |
| Antiviral | Influenza A Virus | Mechanism | Induces an antiviral cellular state | nih.gov |
Reversal of Multidrug Resistance in Cancer Research
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. kobe-u.ac.jp One of the key mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1). drugbank.comfrontiersin.org These proteins actively transport chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and thus their efficacy. kobe-u.ac.jp
This compound has been identified in research as a potential agent for reversing MDR. nih.gov The mechanism of action is believed to be its ability to inhibit the function of P-glycoprotein. nih.govconsensus.app Studies using membrane vesicles from multidrug-resistant human KB carcinoma cells demonstrated that diltiazem binds specifically to these vesicles at a significantly higher rate than to vesicles from drug-sensitive cells. nih.gov This binding is thought to competitively inhibit the binding of chemotherapeutic drugs, such as vinblastine, to P-glycoprotein. nih.gov By occupying the pump, diltiazem effectively reduces the efflux of anticancer drugs, leading to their increased accumulation within the resistant cells. nih.govconsensus.app
Further mechanistic studies have explored other potential actions. Some research suggests that certain calcium channel blockers, including diltiazem, may also contribute to the reversal of MDR by down-regulating the expression of the MDR1 gene, which is the gene that codes for P-glycoprotein. kobe-u.ac.jp A significant reduction in MDR1 mRNA expression was observed in some studies following treatment with diltiazem. kobe-u.ac.jp This suggests a dual mechanism: not only inhibiting the P-glycoprotein pump directly but also reducing its production at the genetic level. This multi-faceted approach makes diltiazem a compound of interest in strategies to overcome treatment failure in cancer chemotherapy. kobe-u.ac.jpnih.gov
Interactive Data Table: Research on this compound in Reversing Multidrug Resistance
| Cell Line | Resistance Profile | Effect of Diltiazem | Proposed Mechanism | Citation(s) |
| Human KB Carcinoma (KB-V1) | Multidrug-resistant | Increased binding of [³H]diltiazem to membrane vesicles (10-20 fold higher than sensitive cells) | Specific binding to membrane vesicles of resistant cells | nih.gov |
| Human KB Carcinoma (KB-V1) | Vinblastine-resistant | Inhibited photoaffinity labeling of P-glycoprotein by vinblastine | Inhibition of drug binding to P-glycoprotein | nih.gov |
| HeLa/Hvr100-6 | Multidrug-resistant | Recovery of sensitivity to doxorubicin (B1662922) and daunorubicin | Down-regulation of MDR1 mRNA expression | kobe-u.ac.jp |
| General Cancer Cells | Multidrug-resistant | Reverses chemotherapeutic-resistance | Inhibition of multidrug resistance protein 1 (P-glycoprotein) | nih.gov |
Drug Interactions and Mechanistic Insights
Pharmacodynamic Interactions
The concomitant use of diltiazem (B1670644) hydrochloride and beta-blockers can result in additive effects on cardiac function. webmd.com Pharmacologic studies indicate that combining these agents can lead to additive prolongation of atrioventricular (AV) conduction. medscape.comsinglecare.com This synergy may cause pronounced bradycardia (abnormally slow heart rate), sinus arrest, and disturbances in both sinoatrial and atrioventricular conduction. drugs.com The combination can also produce additive reductions in cardiac contractility. nih.gov
While this combination is often well-tolerated, the available data are not sufficient to fully predict the effects in patients with specific conditions like left ventricular dysfunction or cardiac conduction abnormalities. medscape.comsinglecare.com Due to the potential for these additive effects, close clinical and ECG monitoring is essential, particularly at the beginning of treatment. drugs.com Caution and careful titration are warranted when diltiazem is used with any agent known to affect cardiac contractility and/or conduction. medscape.com Experience with using this combination in patients with impaired ventricular function is limited, and caution should be exercised. singlecare.com
| Interacting Agent | Effect | Mechanism | Clinical Consideration |
|---|---|---|---|
| Beta-Blockers (e.g., Propranolol (B1214883), Metoprolol) | Increased risk of bradycardia, AV block, and depressed cardiac contractility. nih.govdrugbank.com | Additive effects on heart rate, AV nodal conduction, and myocardial contractility. drugs.comnih.gov | Close clinical and hemodynamic monitoring is recommended. drugs.comnih.gov Caution is advised in patients with left ventricular dysfunction or conduction abnormalities. medscape.comsinglecare.com |
Concurrent use of diltiazem and digitalis glycosides, such as digoxin (B3395198), can lead to additive effects, primarily in prolonging AV conduction. webmd.comdrugs.com This pharmacodynamic interaction increases the risk of bradycardia. drugs.com In addition to the additive effects on conduction, diltiazem has been shown in some studies to increase serum digoxin concentrations. drugs.comnih.gov Increases in plasma digoxin levels have ranged from 20% to 70% in various studies, which may be due to a decrease in the renal clearance of digoxin. webmd.comdrugs.com This pharmacokinetic component can contribute to digoxin toxicity, especially in patients with renal impairment or those with digoxin levels in the upper therapeutic range. webmd.comdrugs.com Therefore, careful monitoring is advised when these drugs are used together. webmd.com
The depression of cardiac contractility, conductivity, and automaticity, as well as the vascular dilation associated with anesthetics, may be potentiated by calcium channel blockers like diltiazem. webmd.commedscape.com When used concomitantly, anesthetics and calcium channel blockers should be titrated carefully to avoid excessive cardiovascular depression. webmd.comdrugs.com Anesthetists must be informed if a patient is undergoing treatment with diltiazem prior to general anesthesia. webmd.comdrugs.com Additive hemodynamic depressive effects are observed when calcium channel blockers are combined with inhalation anesthetic agents. drugs.com
The therapeutic effectiveness of calcium channel blockers like diltiazem may be diminished by the concurrent use of calcium-containing products. webmd.comdrugs.comtg.org.au The proposed mechanism is the saturation of calcium channels with excess calcium, which counteracts the blocking action of diltiazem. webmd.com Monitoring the effectiveness of diltiazem therapy is advised when it is co-administered with calcium products.
Pharmacokinetic Interactions
Diltiazem hydrochloride is both a substrate and a moderate inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system. medscape.com This can lead to significant drug interactions when diltiazem is co-administered with other drugs that are metabolized by, inhibit, or induce this enzyme. nih.gov
As a CYP3A4 inhibitor, diltiazem can decrease the metabolism of other drugs that are substrates for this enzyme, leading to increased plasma concentrations and potentially enhanced or prolonged effects and toxicity. nih.gov
Ibrutinib (B1684441) : Ibrutinib is primarily metabolized by CYP3A4. Co-administration with a moderate CYP3A4 inhibitor like diltiazem can reduce ibrutinib clearance, leading to increased plasma levels and subsequent cardiotoxicity. A fatal cardiac arrest has been reported as a result of this interaction. When concurrent use with a moderate CYP3A4 inhibitor is necessary, it is recommended to reduce the ibrutinib dose. medscape.com
Midazolam and Triazolam : Diltiazem significantly increases the plasma concentrations of benzodiazepines like midazolam and triazolam, which are metabolized by CYP3A4. drugs.com Studies have shown that diltiazem can increase the area under the curve (AUC) of midazolam and triazolam by 3- to 4-fold and the peak plasma concentration (Cmax) by 2-fold. medscape.com This pharmacokinetic interaction results in increased and prolonged clinical effects, such as sedation. medscape.com
Lovastatin : The risk of myopathy and rhabdomyolysis associated with statins metabolized by CYP3A4, such as lovastatin, may be increased with the concomitant use of diltiazem. drugs.com Diltiazem inhibits the metabolism of these statins, leading to higher systemic exposure.
Buspirone (B1668070) : Concurrent administration of diltiazem can lead to enhanced effects and increased toxicity of buspirone. nih.gov As buspirone is metabolized by CYP3A4, inhibition by diltiazem can increase its plasma levels. Dose adjustments for buspirone may be necessary, based on clinical assessment. nih.gov
P-glycoprotein Inhibition (e.g., Direct Oral Anticoagulants like Dabigatran (B194492), Apixaban)
This compound acts as a moderate inhibitor of Cytochrome P450 3A4 (CYP3A4) and a weak inhibitor of P-glycoprotein (P-gp). medicines.org.auhpra.iemedsafe.govt.nz This inhibition can lead to significant drug-drug interactions by increasing the plasma concentrations of medications that are substrates for these pathways. hpra.ie Direct Oral Anticoagulants (DOACs), such as dabigatran and apixaban, are substrates of P-gp, and their co-administration with diltiazem requires caution due to the potential for increased anticoagulant effect and bleeding risk. medicines.org.auhpra.iemedsafe.govt.nz
The mechanism involves diltiazem reducing the clearance of these anticoagulants, leading to higher systemic exposure. drugbank.comdrugbank.comdrugs.com A real-world study involving 4,544 patients with atrial fibrillation initiated on DOACs (including rivaroxaban, apixaban, and dabigatran) investigated the bleeding risk associated with concurrent diltiazem use. nih.gov The findings indicated that the concomitant use of diltiazem with a DOAC was associated with a significantly higher risk of bleeding-related hospitalization. nih.govnih.gov The adjusted hazard ratio for any bleeding event was 1.56, and for major bleeding, it was 1.84. nih.govnih.gov
Specifically for apixaban, concurrent use with diltiazem was associated with a 75% increase in the adjusted hazard ratio for bleeding. nih.gov A pharmacokinetic study further quantified this interaction, showing that co-administration of diltiazem led to a 1.4-fold increase in the mean area under the curve (AUC) and a 1.3-fold increase in the peak plasma concentration (Cmax) of apixaban. hres.ca For dabigatran, while the interaction is recognized, one large observational study noted that there were too few bleeding events among concurrent users to establish a statistically significant association. nih.gov However, the potential for diltiazem to increase blood levels and effects of dabigatran remains a clinical consideration. drugs.com
Table 1: Impact of Diltiazem Co-administration on Direct Oral Anticoagulants (DOACs)
| Interacting Drug | Pharmacokinetic/Pharmacodynamic Change | Clinical Finding | Citation |
|---|
Effects on Quinidine (B1679956) Metabolism and Clearance
This compound significantly alters the pharmacokinetics of quinidine, primarily by inhibiting its metabolism. nih.gov Quinidine is metabolized by the CYP3A4 enzyme, and diltiazem's role as a CYP3A4 inhibitor leads to a reduction in quinidine's clearance from the body. fda.govmedscape.com
A crossover study conducted in twelve healthy male volunteers demonstrated the extent of this interaction. nih.gov When quinidine was administered after pretreatment with diltiazem, its oral clearance was significantly decreased. nih.gov The research showed that diltiazem pretreatment led to a 51% increase in the area under the curve (AUC) and a 36% increase in the terminal elimination half-life of quinidine. nih.govfda.govmedcentral.com Correspondingly, the oral clearance of quinidine was reduced by approximately 33%. nih.govfda.govmedcentral.com Interestingly, the study found that quinidine did not have a significant reciprocal effect on the disposition of diltiazem at the doses used. nih.gov
These findings highlight a unidirectional interaction where diltiazem impairs the elimination of quinidine, potentially increasing its plasma concentrations and the risk of associated toxicities. nih.govmedcentral.com
Table 2: Pharmacokinetic Interaction between Diltiazem and Quinidine
| Pharmacokinetic Parameter (Quinidine) | Change with Diltiazem Co-administration | Numerical Value | Citation |
|---|---|---|---|
| Area Under the Curve (AUC) | Increased by 51% | From 7414 ± 1965 to 11,213 ± 2610 ng.hr/ml | nih.govfda.govmedcentral.com |
| Elimination Half-life (t1/2) | Increased by 36% | From 6.8 ± 1.1 to 9.3 ± 1.5 hours | nih.govfda.govmedcentral.com |
| Oral Clearance (CLoral) | Decreased by 33% | From 0.39 ± 0.1 to 0.25 ± 0.1 L/hr/kg | nih.govfda.govmedcentral.com |
Propranolol Bioavailability Alterations
The concomitant administration of this compound and propranolol results in a notable pharmacokinetic interaction, primarily affecting the bioavailability of propranolol. medicines.org.aufda.gov Propranolol undergoes significant first-pass metabolism, a process that can be inhibited by diltiazem. drugs.comnih.gov
Research indicates that diltiazem impairs the clearance of beta-blockers like propranolol and metoprolol, which are primarily metabolized through oxidative pathways. nih.gov A study involving five healthy volunteers demonstrated that when diltiazem was administered concurrently with propranolol, it led to increased propranolol levels in all subjects. medicines.org.aufda.gov The bioavailability of propranolol was found to increase by approximately 50%. medicines.org.aufda.gov The proposed mechanisms for this interaction include diltiazem's inhibition of propranolol's metabolism and, based on in vitro studies, the displacement of propranolol from its plasma protein binding sites by diltiazem. fda.govdrugs.com This interaction can enhance the pharmacologic effects of propranolol. drugs.com
Table 3: Effect of Diltiazem on Propranolol Bioavailability
| Parameter | Finding | Mechanism | Citation |
|---|---|---|---|
| Propranolol Bioavailability | ▲ Increased by approximately 50% | Inhibition of oxidative metabolism; Potential displacement from protein binding sites | medicines.org.aufda.govnih.gov |
| Propranolol Clearance | ▼ Decreased/Impaired | Inhibition of first-pass metabolism | drugs.comnih.gov |
Pre Clinical and Clinical Research Methodologies
In Vitro Models for Pharmacological Studies
In vitro models are fundamental for dissecting the molecular and cellular mechanisms of diltiazem (B1670644). These controlled environments allow for precise study of the drug's effects on specific tissues and cellular components, free from the systemic complexities of a whole organism.
Isolated tissue preparations are a cornerstone of diltiazem research, providing direct insight into its effects on cardiac and vascular tissues. Studies on isolated animal tissue have demonstrated that diltiazem has a negative inotropic (force-reducing) effect and decreases sinoatrial and atrioventricular conduction. nih.govmedicines.org.aumedsafe.govt.nz
In preparations of coronary vascular smooth muscle, diltiazem induces relaxation, leading to the dilation of both large and small coronary arteries. fda.govfda.gov This vasodilatory action is achieved at concentrations that produce little to no negative inotropic effect. fda.gov Research on rabbit aorta has shown that diltiazem causes a dose-dependent inhibition of contractions stimulated by high-K+ depolarization and norepinephrine. nih.gov This inhibition is linked to a reduction in calcium ion (Ca++) influx. nih.gov
Studies using isolated canine cardiac Purkinje fibers have been employed to simulate conditions of myocardial ischemia. nih.gov In these models, an "ischemic solution" (glucose-free, high potassium, and low pH) is used to mimic the ischemic environment. nih.gov Diltiazem pretreatment in these experiments was found to significantly reduce the ischemia-induced increase in longitudinal resistance, which may help improve conduction delays seen in ischemic conditions. nih.gov
A comparative study using human atrial and ventricular fibers found that diltiazem's tension-suppressing effect is mediated by a voltage-dependent block of the Ca2+ channel and inhibition of Ca2+ release from internal stores. nih.gov The effect was not due to changes in Na+-Ca2+ transport or the calcium sensitivity of myofilaments. nih.gov The drug was also observed to be more effective at reducing tension in frog heart tissue compared to human myocardium, and least effective in skeletal muscle. nih.gov
To understand the specific interactions of diltiazem at a molecular level, researchers utilize cellular assays, particularly patch-clamp techniques, to study its effect on ion channels. These studies have confirmed that diltiazem's primary mechanism is the inhibition of the slow inward (depolarizing) current carried by calcium ions in excitable tissues. fda.govfda.gov
Patch-clamp studies on isolated guinea pig ventricular myocytes have provided detailed insights into diltiazem's action on L-type calcium channels. nih.govjst.go.jp These experiments show that diltiazem accelerates the inactivation of the channel, thereby reducing the total influx of calcium during an action potential. nih.govjst.go.jp This leads to a use-dependent blockade, where the effect is more pronounced at higher frequencies of channel activation. nih.govjst.go.jp Interestingly, these single-channel analyses revealed that diltiazem had little effect on the open and closed times of the channel itself but rather promoted the transition to an inactivated state. nih.gov
Further studies have shown that diltiazem can access its binding site on the L-type calcium channel from either the intracellular or extracellular side, but this requires voltage-induced conformational changes in the channel. drugbank.com While its primary target is the L-type calcium channel, other research has noted that diltiazem can also inhibit other channels, such as voltage-gated potassium (Kv) channels, including hKv1.5 and Kv4.3, by binding to their open and inactivated states. brieflands.com
Animal Models in Disease States (e.g., Hypertension, Ischemia, Hyperthyroidism, Diabetes)
Animal models are critical for evaluating the therapeutic potential and physiological effects of diltiazem in the context of specific diseases.
Hypertension: The spontaneously hypertensive rat (SHR) is a widely used model. In SHRs, intravenous diltiazem dose-dependently decreases blood pressure. jst.go.jp Long-term oral administration has been shown to suppress the progressive increase in blood pressure in young SHRs. jst.go.jp Studies comparing SHRs to normotensive Wistar-Kyoto (WKY) rats revealed that prolonged diltiazem treatment lowered mean arterial pressure in SHRs but not in WKYs. tandfonline.com Research also indicates that diltiazem can prevent the progression of left ventricular hypertrophy and normalize myocardial oxygen consumption in SHRs. nih.govoup.com
Ischemia: Animal models of myocardial ischemia are used to assess diltiazem's protective effects. In conscious dogs with induced coronary artery occlusion, diltiazem infusion was shown to improve the function of ischemic (but not yet dyskinetic) heart segments. nih.gov The mechanism for this improvement involves an increase in collateral blood flow, particularly to the subendocardium, and a reduction in myocardial oxygen demand. nih.gov In rat models of ischemia induced by isoproterenol, diltiazem treatment demonstrated a protective role by reducing myocardial fibrosis and influencing the remodeling of connexin43, a key protein in cardiac cell communication. nih.govspandidos-publications.com Another study in a rat model of coronary thrombotic microembolism showed diltiazem reduced the size of the non-perfused area of the left ventricle. spandidos-publications.com In vitro models using H9C2 cells to simulate ischemia/reperfusion injury have also been employed. tandfonline.com
The table below summarizes findings from key animal model studies.
Interactive Data Table: Diltiazem Effects in Animal Disease Models| Animal Model | Disease State | Key Findings | Citations |
|---|---|---|---|
| Spontaneously Hypertensive Rat (SHR) | Hypertension | Dose-dependently decreases blood pressure; suppresses progressive blood pressure increase with chronic administration. | jst.go.jp |
| Spontaneously Hypertensive Rat (SHR) | Hypertension | Prevents progression of left ventricular hypertrophy; normalizes myocardial oxygen consumption. | nih.govoup.com |
| Wistar-Kyoto (WKY) vs. SHR | Hypertension | Decreased mean arterial pressure in SHR but not WKY with prolonged treatment. | tandfonline.com |
| Dog | Myocardial Ischemia | Improves function of ischemic segments; increases collateral blood flow to subendocardium. | nih.gov |
| Rat | Myocardial Ischemia | Protective role in remodeling of myocardial fibrosis and connexin43. | nih.govspandidos-publications.com |
| Rat | Coronary Thrombotic Microembolism | Reduced the non-perfused area of the left ventricle. | spandidos-publications.com |
Clinical Study Designs in Pharmacodynamics and Pharmacokinetics
Human clinical trials are essential for determining the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of diltiazem in humans. These studies are carefully designed to assess absorption, distribution, metabolism, excretion, and dose-response relationships.
Single-dose and multiple-dose studies are fundamental to understanding how diltiazem and its metabolites behave over time. These studies are typically conducted in healthy volunteers.
In single-dose studies, participants receive one administration of diltiazem, and plasma concentrations are measured over a period of time (e.g., 24-48 hours) to determine key pharmacokinetic parameters. nih.govnih.gov Following a single oral dose, diltiazem is detectable in plasma within 30 to 60 minutes. medicines.org.au The plasma elimination half-life after a single dose is approximately 3.0 to 4.5 hours. nih.govfda.gov
Multiple-dose studies involve administering the drug for a set period (e.g., daily for 7 days) to reach a "steady state," where the rate of drug administration is equal to the rate of elimination. nih.govnih.govnih.gov These studies have revealed that the area under the curve (AUC), a measure of total drug exposure, increases significantly at steady state compared to a single dose. nih.gov This suggests that repeated dosing leads to increased bioavailability, likely due to a reduction in presystemic (first-pass) metabolism. nih.gov The half-life of diltiazem remains similar between single and multiple dosing, but the half-lives of its metabolites, such as deacetyldiltiazem (B1669934) and N-demethyldeacetyldiltiazem, are longer. nih.gov
The table below presents a comparison of pharmacokinetic parameters from a study involving single and multiple doses.
Interactive Data Table: Pharmacokinetic Parameters of Diltiazem (Single vs. Multiple Dose)| Parameter | Single Dose (60 mg) | Multiple Dose (60 mg t.i.d.) | Single Dose (120 mg) | Multiple Dose (120 mg t.i.d.) |
|---|---|---|---|---|
| Terminal Half-Life (t½) of Diltiazem (hours) | 6.27 ± 3.23 | 6.05 ± 1.59 | 5.85 ± 1.04 | 5.90 ± 0.69 |
| Half-Life (t½) of Deacetyldiltiazem | Longer than diltiazem | Longer than diltiazem | Longer than diltiazem | Longer than diltiazem |
| Area Under the Curve (AUC) | Baseline | Significantly increased vs. single dose | Baseline | Significantly increased vs. single dose |
Data adapted from a study in healthy middle-aged volunteers. nih.gov
Bioavailability studies measure the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action. Bioequivalence studies compare the bioavailability of a test formulation (e.g., a new generic or extended-release version) to a reference formulation. nih.govresearchgate.net
These studies typically employ a randomized, crossover design where healthy volunteers receive both the test and reference formulations on separate occasions. nih.govejgm.co.uknih.gov Plasma concentrations of diltiazem are measured, and key pharmacokinetic parameters like peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the plasma concentration-time curve (AUC) are calculated. nih.govresearchgate.net
For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within a predefined range, typically 80% to 125%. researchgate.netnih.gov
Numerous studies have compared different formulations of diltiazem, such as immediate-release tablets, sustained-release capsules, and extended-release tablets. nih.govnih.govacademicjournals.org For example, one study comparing two different 60 mg tablet formulations after single and repeated doses found them to be bioequivalent, with the ratios for AUC falling within the accepted range. nih.gov Another study comparing a new extended-release capsule to two other marketed products found that the new formulation resulted in a significantly higher AUC, indicating greater bioavailability. nih.gov Studies have also investigated the effect of food on bioavailability, with some research on delayed-onset sustained-release capsules showing that food intake did not significantly alter pharmacokinetic parameters. scielo.br
Controlled Clinical Trials for Efficacy and Safety (Mechanistic Endpoints)
Controlled clinical trials have been fundamental in establishing the efficacy and safety profile of diltiazem hydrochloride. These studies have often employed specific mechanistic endpoints to elucidate the drug's pharmacodynamic effects on the cardiovascular system.
A primary mechanism of action for diltiazem is the inhibition of calcium ion influx into cardiac and vascular smooth muscle cells. nih.govpfizer.commedsafe.govt.nzdrugbank.com This action leads to several measurable therapeutic benefits. In the context of hypertension, diltiazem's efficacy is largely attributed to its ability to relax vascular smooth muscle, which results in a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure. nih.govmedsafe.govt.nznih.gov Clinical trials have consistently demonstrated that diltiazem significantly lowers both systolic and diastolic blood pressure compared to placebo. nih.gov
For the management of angina, diltiazem's therapeutic effect stems from its ability to reduce myocardial oxygen demand. drugbank.comnih.govfda.gov This is achieved through a combination of negative chronotropic effects (reduction in heart rate) and a decrease in systemic blood pressure, which lessens the workload on the heart. drugbank.comnih.gov Furthermore, diltiazem is a potent dilator of both epicardial and subendocardial coronary arteries, which increases coronary blood flow and oxygen supply to the myocardium. nih.govfda.gov Clinical studies have shown that diltiazem increases exercise tolerance in patients with chronic stable angina. nih.govnih.gov
In the treatment of supraventricular tachycardias, the mechanistic endpoint of interest is diltiazem's effect on the atrioventricular (AV) node. pfizer.com Diltiazem slows AV nodal conduction time and prolongs AV nodal refractoriness. pfizer.com This effect is use-dependent, meaning it is more pronounced at faster heart rates, making it effective in controlling ventricular rate during tachyarrhythmias with minimal impact on normal heart rates. pfizer.com Intravenous administration of diltiazem has been shown to prolong the AH interval and both the functional and effective refractory periods of the AV node by approximately 20%. medsafe.govt.nzbauschhealth.cafda.gov
Hemodynamic studies in humans with normal ventricular function have generally not shown a reduction in the cardiac index or consistent negative inotropic (contractility-depressing) effects. medsafe.govt.nzfda.gov However, caution is advised when using diltiazem in patients with impaired ventricular function. fda.gov
The table below summarizes key mechanistic endpoints from controlled clinical trials of this compound.
Table 1: Mechanistic Endpoints in Controlled Clinical Trials of this compound
| Indication | Mechanistic Endpoint | Observed Effect |
|---|---|---|
| Hypertension | Peripheral Vascular Resistance | Decrease nih.govmedsafe.govt.nznih.gov |
| Blood Pressure (Systolic & Diastolic) | Reduction nih.gov | |
| Angina | Myocardial Oxygen Demand | Reduction drugbank.comnih.govfda.gov |
| Heart Rate | Reduction drugbank.comnih.gov | |
| Coronary Blood Flow | Increase nih.govfda.gov | |
| Exercise Tolerance | Increase nih.govnih.gov | |
| Supraventricular Tachycardias | AV Nodal Conduction Time | Slowing pfizer.com |
| AV Nodal Refractoriness | Prolongation pfizer.com | |
| AH Interval | Prolongation medsafe.govt.nzbauschhealth.cafda.gov |
Research in Special Populations (e.g., Geriatric Patients, Hepatic/Renal Impairment)
The pharmacokinetics and pharmacodynamics of this compound have been investigated in specific populations to guide its use in individuals who may exhibit altered drug handling.
Geriatric Patients:
Clinical studies have indicated that while diltiazem is an effective antihypertensive agent in both young and elderly patients, there are age-related differences to consider. nih.gov In elderly individuals with hypertension, diltiazem has been shown to produce a greater decrease in systolic blood pressure compared to younger patients. nih.gov The plasma disappearance half-life of diltiazem increases with long-term oral administration in both young and elderly groups. nih.gov One study found that the elimination half-life of diltiazem does not increase in the elderly between single and multiple doses, which may be due to increased biotransformation into deacetyl diltiazem. nih.gov However, other reports suggest that decreased first-pass metabolism in the elderly can lead to increased plasma concentrations. hpra.ie Due to the higher frequency of decreased hepatic, renal, or cardiac function in the elderly, caution and careful titration are generally advised. pfizer.combauschhealth.camayoclinic.orgaapharma.ca
Hepatic Impairment:
Diltiazem is extensively metabolized by the liver. medsafe.govt.nzfda.govfda.govmedicines.org.au Consequently, patients with hepatic impairment, such as cirrhosis, may exhibit altered pharmacokinetics. fda.govfda.govnih.gov Studies have shown that patients with liver cirrhosis tend to have increased serum levels of diltiazem and its active metabolite, deacetyl diltiazem, while levels of another metabolite, N-demethyl diltiazem, may decrease. nih.gov This is attributed to impaired oxidative metabolism. nih.gov One study in patients with cirrhosis found a 69% increase in the area-under-the-curve (AUC) and an increased half-life of diltiazem compared to individuals with normal hepatic function. fda.govfda.gov Therefore, close monitoring and cautious use are recommended in patients with hepatic insufficiency. medsafe.govt.nzfda.govmedicines.org.aumedcentral.com
Renal Impairment:
The impact of renal impairment on diltiazem pharmacokinetics appears to be less pronounced than that of hepatic impairment. Diltiazem is primarily cleared through hepatic metabolism, with only a small percentage of the unchanged drug excreted in the urine. drugbank.com Early studies in patients with severe renal failure, but not requiring dialysis, found no significant difference in the pharmacokinetic profile of a single oral dose of diltiazem compared to subjects with normal renal function. fda.govfda.govnih.govnih.gov The peak plasma concentration, half-life, and urinary excretion of diltiazem and its main metabolite, desacetyldiltiazem, were similar. nih.gov However, some research suggests that patients with chronic renal failure may have slightly higher plasma concentrations of diltiazem, possibly due to alterations in the volume of distribution. nih.gov More recent investigations have indicated that patients with chronic renal failure might have increased plasma levels of diltiazem and its metabolites. opencardiovascularmedicinejournal.com Given these findings, periodic monitoring of renal function and cautious use are advised in patients with renal impairment. medsafe.govt.nzfda.govmedicines.org.aumedcentral.com In patients with primary hypertension and impaired renal function (GFR ≤ 80 ml/min/1.73 m2), diltiazem therapy has been associated with significant increases in glomerular filtration rate (GFR) and effective renal plasma flow (ERPF). ahajournals.org
The table below summarizes the key research findings in these special populations.
Table 2: Research Findings for this compound in Special Populations
| Special Population | Key Research Findings |
|---|
| Geriatric Patients | - Greater reduction in systolic blood pressure compared to younger patients. nih.gov
Advanced Pharmaceutical Formulation Research
Extended-Release and Sustained-Release Systems
Design Principles and Release Mechanisms
The fundamental design principle behind extended-release diltiazem (B1670644) hydrochloride formulations is the manipulation of drug release kinetics to achieve a prolonged therapeutic concentration in the bloodstream. This is often accomplished by creating a matrix system where the drug is dispersed within a polymer network. The release of diltiazem hydrochloride from these systems is primarily governed by diffusion, erosion of the matrix, or a combination of both.
Matrix tablets are a common approach for ER formulations. These can be hydrophilic, hydrophobic, or a combination of both. In hydrophilic matrix systems, polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) hydrate (B1144303) upon contact with gastrointestinal fluids to form a gel layer. actapharmsci.com The drug release is then controlled by the diffusion of this compound through this gel layer and the gradual erosion of the matrix. actapharmsci.com The viscosity of the HPMC grade plays a crucial role; higher viscosity grades generally lead to a slower release rate. actapharmsci.com
Hydrophobic matrix systems utilize water-insoluble polymers such as ethylcellulose or waxes like carnauba wax and beeswax. actapharmsci.comresearchgate.net In these systems, the drug is released through pores and channels that form within the matrix. The release mechanism is often described by the Higuchi model, which indicates a diffusion-controlled process. researchgate.netnih.gov
The release of this compound from these matrix tablets can be described as anomalous (non-Fickian) transport, indicating that both water diffusion and polymer rearrangement are significant factors in the drug release process. actapharmsci.combenthamopenarchives.com
Floating Drug Delivery Systems
Floating drug delivery systems (FDDS) are a type of gastro-retentive system designed to prolong the residence time of the dosage form in the stomach, which can be particularly beneficial for drugs like this compound that have an absorption window in the upper gastrointestinal tract. nih.govnih.gov This prolonged gastric residence can lead to increased bioavailability. nih.govnih.gov
The design of floating tablets often involves the incorporation of gas-generating agents, such as sodium bicarbonate, within a hydrophilic polymer matrix. nih.govnih.govresearchgate.net Upon contact with acidic gastric fluid, the gas-generating agent reacts to produce carbon dioxide, which becomes entrapped within the gelled matrix, causing the tablet to become buoyant and float on the gastric contents. nih.govnih.gov The combination of polymers like HPMC and Compritol 888 ATO has been shown to be effective in creating floating controlled-release tablets of this compound. nih.govnih.gov
Another approach to FDDS is the formulation of floating microspheres or beads. ajol.infoinnovareacademics.in These can be prepared using techniques like emulsion solvent evaporation or emulsion gelation. ajol.infoinnovareacademics.in For instance, floating microspheres have been developed using polymers such as cellulose (B213188) acetate (B1210297) and Eudragit RS100, resulting in hollow and porous particles with good buoyancy and controlled drug release. ajol.info Floating beads have also been prepared using sodium alginate and oils like mustard or olive oil through an emulsion gelation technique, demonstrating buoyancy for up to 24 hours. innovareacademics.in
Gastro-Retentive In Situ Gels
Gastro-retentive in situ gels represent another advanced approach to prolonging the gastric residence time of this compound. These formulations are administered as a liquid and undergo a phase transition to a gel in the stomach, triggered by factors such as pH change or the presence of ions. ijper.orgscispace.com This in-situ gelation allows for sustained drug release and prolonged contact with the gastric mucosa.
These systems are typically formulated using polymers that exhibit sol-gel transition properties. Sodium alginate is a commonly used polymer, which forms a gel in the presence of divalent cations like calcium ions found in the stomach. ijper.orgscispace.cominnovareacademics.in The formulation often includes a source of calcium ions, such as calcium carbonate, and a gas-generating agent to impart floating characteristics to the gelled mass. scispace.cominnovareacademics.inresearchgate.net The combination of sodium alginate with other polymers like HPMC and gellan gum can be used to modulate the viscosity, gel strength, and drug release profile. ijper.org
Research has shown that increasing the concentration of polymers like sodium alginate can lead to a significant decrease in the rate and extent of drug release, allowing for a more sustained effect. scispace.cominnovareacademics.in These formulations have demonstrated the ability to float in gastric conditions and release this compound in a controlled manner for an extended period. ijper.orgscispace.cominnovareacademics.in
Pulsatile Drug Delivery Systems for Chronotherapy
Pulsatile drug delivery systems are designed to release a drug after a predetermined lag time, which is particularly useful for chronotherapy—timing drug administration to coincide with the body's circadian rhythms. This approach is relevant for conditions that exhibit a circadian pattern.
For this compound, pulsatile delivery can be achieved through various formulation strategies. One common method is the "tablet in a capsule" system. innovareacademics.in This can involve a core tablet containing the drug, which is then placed inside a capsule. The lag time before drug release can be controlled by an erodible or swellable plug made of hydrogels like HPMC, which must be expelled before the drug is released. researchgate.netrjptonline.org
Another approach involves coating drug-containing pellets or a core tablet with polymers that control the release. researchgate.netrjptonline.org For instance, pellets can be coated with polymers like Eudragit FS 30D to achieve a prolonged release after a specific lag time. rjptonline.org The entire dosage form may also be enteric-coated to bypass the stomach and target a specific region of the gastrointestinal tract, like the colon, for release. researchgate.netrjptonline.org The lag time in these systems can be modulated by the composition and thickness of the coating layers. researchgate.net
Polymer and Excipient Science in this compound Formulations
A wide array of polymers has been investigated for their utility in controlling the release of this compound. These can be broadly categorized as hydrophilic, hydrophobic, and pH-dependent polymers.
Hydrophilic Polymers:
Hydroxypropyl Methylcellulose (HPMC): Different viscosity grades of HPMC (e.g., K4M, K15M, K100M) are extensively used to form hydrophilic matrices that control drug release through swelling and diffusion. actapharmsci.combenthamopenarchives.comfarmaciajournal.com
Sodium Alginate: This natural polymer is used in floating and in-situ gelling systems due to its ability to form a gel in the presence of calcium ions. innovareacademics.inijper.org
Xanthan Gum and Guar Gum: These natural gums are also employed as matrix-forming agents to sustain drug release. researchgate.net
Polyethylene Oxide (PEO): PEO is another hydrophilic polymer used to create swellable matrices for controlled release. farmaciajournal.com
Hydrophobic Polymers:
Ethylcellulose: This water-insoluble polymer is used to create inert matrices or as a coating to control drug release by diffusion through pores. actapharmsci.combenthamopenarchives.com
Waxes (Beeswax, Carnauba Wax, Paraffin Wax): These lipid-based excipients can be used in melt granulation techniques to form a hydrophobic matrix that retards drug release. researchgate.net
Compritol 888 ATO (Glyceryl Behenate): This lipidic excipient is used in combination with hydrophilic polymers in floating tablet formulations. nih.govnih.gov
pH-Dependent Polymers:
Eudragit Polymers: Various grades of Eudragit (e.g., RS100, RLPO, RSPO, FS 30D) are used for different purposes. Eudragit RS and RL grades are insoluble in water and have pH-independent permeability, making them suitable for sustained-release coatings. nih.govajol.info Eudragit FS 30D is a pH-sensitive polymer used for colonic drug delivery in pulsatile systems. rjptonline.org
Other Excipients:
Gas-Generating Agents (Sodium Bicarbonate, Calcium Carbonate): These are essential for effervescent floating drug delivery systems. nih.govresearchgate.netscispace.com
Fillers (Microcrystalline Cellulose, Lactose): These are used to add bulk to the formulation and can also influence drug release. nih.govfarmaciajournal.com
Glidants (Colloidal Silicon Dioxide): These improve the flow properties of the powder blend during manufacturing. farmaciajournal.com
Lubricants (Magnesium Stearate): These prevent the tablet from sticking to the punches and die during compression. farmaciajournal.com
The compatibility of this compound with these excipients is a crucial consideration, and techniques like Fourier Transform Infrared (FTIR) spectroscopy are often employed to ensure that there are no significant chemical interactions that could affect the drug's stability or performance. actapharmsci.comresearchgate.net
Data Tables
Table 1: Research Findings on Floating Drug Delivery Systems for this compound
| Formulation Type | Polymers/Excipients Used | Key Findings | Reference |
|---|---|---|---|
| Floating Matrix Tablets | HPMC K100M CR, Compritol 888 ATO, Sodium Bicarbonate | Prolonged gastric residence time and controlled release. High levels of both polymers favored floating controlled release. | nih.gov, nih.gov |
| Floating Microspheres | Cellulose Acetate, Eudragit RS100 | Porous, hollow, and spherical microspheres with good buoyancy and controlled drug release over 12 hours. | ajol.info |
| Floating Beads | Sodium Alginate, Mustard Oil, Olive Oil | Spherical, free-flowing beads that remained buoyant for 24 hours with a short floating lag time. | innovareacademics.in |
Table 2: Research Findings on Gastro-Retentive In Situ Gels for this compound
| Polymers/Excipients Used | Key Findings | Reference |
|---|---|---|
| Sodium Alginate, HPMC K4M, Gellan Gum | The formulation with 1.5% w/v sodium alginate, 0.5% w/v HPMC K4M, and 1.5% w/v gellan gum showed good gel strength, a floating time of over 24 hours, and controlled drug release. | ijper.org |
Table 3: Research Findings on Pulsatile Drug Delivery Systems for this compound | Formulation Type | Polymers/Excipients Used | Key Findings | Reference | | :--- | :--- | :--- | | Time-Delayed Capsule | HPMC K4, Lactose, Eudragit FS 30D | A hydrogel plug provided a lag time of 5 hours, after which the enteric-coated pellets were released for a prolonged period of 12 hours. | researchgate.net, rjptonline.org | | Tablet in a Capsule | Effervescent Mix | Enabled drug release with a pre-planned lag period of 4 hours. | innovareacademics.in |
Analytical Methodologies for Diltiazem Hydrochloride and Metabolites
The quantitative and qualitative analysis of Diltiazem (B1670644) hydrochloride and its metabolites is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. A variety of analytical techniques have been developed and validated for this purpose, with chromatographic methods being the most prominent. These methods offer the high degree of specificity, sensitivity, and accuracy required for analyzing the parent compound, its degradation products, and related substances in various matrices, including bulk drug substances, finished pharmaceutical products, and biological fluids. nih.govnih.gov
Chromatographic Techniques
Chromatography is the cornerstone for the separation and determination of Diltiazem hydrochloride. The choice of technique depends on the specific analytical goal, such as assaying the bulk drug, determining impurities, characterizing metabolites, or analyzing residual solvents. ijcpa.inslideshare.net High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most widely employed methods. ijcpa.in
High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the analysis of this compound due to its versatility, high resolution, and sensitivity. nih.govcapes.gov.br It is particularly effective for separating Diltiazem from its structurally similar impurities and metabolites. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC used for this compound analysis. ijcpa.inijpca.org Numerous RP-HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines, ensuring they are suitable for their intended purpose. ijcpa.ind-nb.info These methods are validated for parameters including specificity, linearity, precision, accuracy, and robustness. ijpca.org
A common approach involves using a C8 or C18 stationary phase with a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govijpca.orgscielo.br For instance, one validated method utilizes a Zorbax C8 column with a mobile phase of buffer and acetonitrile (60:40 v/v) at a flow rate of 1.0 ml/min, with detection at 240 nm. ijpca.org This method demonstrated linearity over a concentration range of 50-150 µg/ml with a recovery rate between 98% and 102%. ijpca.org Another rapid method uses an Ascentis Express C18 column and a mobile phase of 0.1% Triethylamine (pH 3.0) and acetonitrile (65:35 v/v), achieving a short retention time of approximately 1.5 minutes. ijcpa.in
Stability-indicating methods are crucial for assessing the degradation of this compound. One such method was developed to determine the drug and its major metabolite, desacetyl this compound, using a mobile phase of acetate (B1210297) buffer and acetonitrile (650:350 v/v). derpharmachemica.com The method was linear for both compounds over a wide concentration range (25% to 250% of the specified limit). derpharmachemica.com
Below is a summary of various validated RP-HPLC methods:
Interactive Table: Examples of Validated RP-HPLC Methods for this compound| Parameter | Method 1 ijpca.org | Method 2 ijcpa.in | Method 3 scielo.br | Method 4 derpharmachemica.com |
|---|---|---|---|---|
| Stationary Phase | Zorbax C8 (5µ, 4.6mm×250mm) | Ascentis Express C18 (2.7µm, 7.5cm x 4.6mm) | Purospher Star® C18 (5 µm, 150 x 4.6 mm) | Not Specified |
| Mobile Phase | Buffer:Acetonitrile (60:40) | 0.1% Triethylamine (pH 3.0):Acetonitrile (65:35) | 0.05% TFA (aq):0.05% TFA (MeOH) (44:56) | Acetate Buffer:Acetonitrile (650:350) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 240 nm | 236 nm | 240 nm | Not Specified |
| Retention Time | 4.66 min | ~1.5 min | ~14 min (run time) | Not Specified |
| Linearity Range | 50-150 µg/mL | 50-150 µg/mL | 15-45 µg/mL | 25-250% of specified limit |
| Correlation Coeff. | r² = 0.995 | r² = 0.9999 | Not Specified | R ≥ 0.998 |
| Recovery | 98-102% | Not Specified | Not Specified | Not Specified |
The coupling of HPLC with Mass Spectrometry (HPLC-MS) is a powerful tool for the characterization and identification of this compound metabolites and impurities. nih.gov This technique provides both chromatographic separation and mass-based structural information, making it ideal for identifying unknown compounds. orientjchem.org
Research has utilized HPLC-MS to characterize impurities such as A, B, E, and F. nih.gov In one study, a Nucleosil C18 column was used with a mobile phase of methanol and ammonium (B1175870) formate (B1220265) buffer under isocratic elution for the analysis. The main photoproduct of Diltiazem has also been isolated and characterized as diltiazem-S-oxide using mass spectrometry in conjunction with NMR. nih.gov The high resolution of modern mass spectrometry (LC-HRMS) has been employed to identify and characterize novel related impurities in this compound samples. orientjchem.org
RP-HPLC methods have been developed for the simultaneous determination of this compound and other cardiovascular drugs that may be co-administered. rsc.org This is important for the quality control of fixed-dose combination products and for clinical studies. A validated method for the simultaneous analysis of diltiazem and various statins uses a C18 column with an acetonitrile-water mobile phase (85:15 v/v, pH 2.6) and UV detection at 230 nm. rsc.org The method demonstrated good resolution between diltiazem and the statins. rsc.org Other developed methods allow for the simultaneous analysis of Diltiazem with drugs such as Lidocaine hydrochloride, Lovastatin, and Prazosin. tandfonline.com
Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly for specific applications like the determination of residual solvents in the final drug product and the analysis of the drug and its metabolites in biological samples. slideshare.netnih.gov
A sensitive GC method has been reported for the analysis of diltiazem and its primary metabolite, deacetyldiltiazem (B1669934), in plasma or serum. nih.gov This method involves silylation of the compounds followed by separation on a cross-linked fused-silica column with electron-capture detection. nih.gov The minimum measurable concentrations were 3 ng/ml for diltiazem and 1 ng/ml for deacetyldiltiazem. nih.gov
GC with a headspace sampler is also the method of choice for determining residual organic solvents from the manufacturing process. A validated headspace GC (HS-GC) method for detecting iso-propyl alcohol in this compound extended-release capsules has been established. slideshare.net
Interactive Table: GC Methods for this compound Analysis
| Parameter | Method for Metabolites in Plasma nih.gov | Method for Residual Solvents slideshare.net |
|---|---|---|
| Technique | Capillary GC with Electron-Capture Detection | Headspace GC with FID |
| Column | Cross-linked fused-silica | DB624 (30m x 0.530 mm ID x 3.0 µm) |
| Carrier Gas | Not Specified | Nitrogen |
| Sample Prep. | Silylation with bis(trimethylsilyl)trifluoroacetamide | Dilution in Dimethyl sulphoxide |
| Detection Limit | Diltiazem: 3 ng/mL; Deacetyldiltiazem: 1 ng/mL | Not Applicable |
| Application | Pharmacokinetic studies | Quality control of finished product |
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more rapid, and cost-effective alternative to HPLC for the quantification of this compound in bulk drug and pharmaceutical formulations. nih.gov HPTLC allows for the simultaneous analysis of multiple samples on a single plate, increasing throughput. iipseries.org
A validated HPTLC method for this compound uses silica (B1680970) gel 60 F254 plates as the stationary phase and a mobile phase of ethyl acetate-methanol-strong ammonia (B1221849) solution (80:10:10, v/v/v). nih.gov Densitometric analysis is carried out at 238 nm. nih.gov The method was found to be linear in the concentration range of 40-400 ng per spot, with a limit of detection (LOD) of 20 ng and a limit of quantitation (LOQ) of 40 ng. nih.gov Another method was developed for the separation of diltiazem from a degradation impurity using chloroform‒methanol‒formic acid (7.5:1.5:0.2, V/V) as the mobile phase. researchgate.net
Interactive Table: HPTLC Method for this compound nih.gov
| Parameter | Details |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Ethyl acetate:Methanol:Strong ammonia solution (80:10:10, v/v/v) |
| Detection | Densitometric scanning at 238 nm |
| Linearity Range | 40-400 ng/spot |
| Correlation Coeff. | 0.997 |
| Limit of Detection | 20 ng/spot |
| Limit of Quantitation | 40 ng/spot |
| Recovery | ~99.5% |
Future Research Directions and Emerging Applications
Investigation of Novel Therapeutic Targets and Pathways
While the primary mechanism of diltiazem (B1670644) hydrochloride involves the blockade of L-type calcium channels, emerging research is uncovering its influence on other cellular pathways. nih.gov This opens up new avenues for its therapeutic application.
In the context of hypertrophic cardiomyopathy (HCM), a condition characterized by abnormal thickening of the heart muscle, research has shown that sarcomeric HCM mutations can increase the calcium sensitivity of the heart muscle. ahajournals.org Diltiazem's ability to inhibit L-type calcium channels has been shown in mouse models of HCM to normalize aberrant levels of calcium storage proteins and prevent fibrosis and cardiac dysfunction. ahajournals.org This has prompted clinical trials to investigate the prophylactic use of diltiazem in individuals who are genetically positive for HCM but have not yet developed hypertrophy. ahajournals.org
Furthermore, recent studies have identified the urokinase-type plasminogen activator receptor (uPAR) as a novel target for diltiazem. acs.orgresearchgate.net uPAR plays a crucial role in cancer cell invasion and metastasis. researchgate.net The discovery of diltiazem's ability to inhibit uPAR suggests its potential as an anti-metastatic agent. acs.orgresearchgate.net This has spurred further research into developing diltiazem derivatives with enhanced uPAR inhibitory activity. researchgate.net
Development of Personalized Medicine Approaches based on Genetic Polymorphisms (e.g., CYP3A4)
The concept of personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient, is gaining significant traction. ahajournals.org Genetic polymorphisms, particularly in the cytochrome P450 (CYP) family of enzymes that are responsible for drug metabolism, can significantly influence a patient's response to diltiazem. pharmgkb.orgub.ac.idresearchgate.net
CYP3A4 and CYP3A5 are key enzymes involved in the metabolism of diltiazem. pharmgkb.orgub.ac.idresearchgate.net Genetic variations in these enzymes, such as CYP3A41G and CYP3A53 polymorphisms, have been shown to impact the pharmacokinetics of diltiazem and its metabolites. ub.ac.idresearchgate.net For instance, a study in Chinese adult kidney transplant patients revealed that these genetic polymorphisms significantly affect diltiazem's metabolism. ub.ac.id
Similarly, the CYP2D6 enzyme is also involved in diltiazem metabolism, and its genetic polymorphisms can affect drug efficacy. researchgate.netnih.gov A study on patients with atrial fibrillation with rapid ventricular response found that the presence of certain CYP2D6 variant alleles (2, *4, and *10) compromised the effectiveness of diltiazem in controlling heart rate, while the *1/1 genotype (wild type) was associated with a potent drug response. researchgate.netnih.gov
These findings highlight the potential for using pharmacogenomic testing to personalize diltiazem therapy. nih.govdovepress.com By identifying a patient's specific CYP enzyme genotype, clinicians could potentially optimize dosing to maximize efficacy and minimize adverse effects. nih.govdovepress.com However, some studies have shown that for certain drugs used in combination with diltiazem, such as everolimus (B549166) in lung transplant recipients, selected polymorphisms in genes like ABCB1, CYP3A5, and CYP3A4 did not significantly affect drug levels, suggesting that the clinical utility of genotyping needs to be evaluated on a case-by-case basis. nih.gov
Exploration of Diltiazem Hydrochloride in Combination Therapies (Mechanistic Studies)
The use of diltiazem in combination with other drugs is being explored to enhance therapeutic effects and overcome drug resistance. Mechanistic studies are crucial to understanding the interactions between diltiazem and other therapeutic agents.
In cancer therapy, diltiazem has shown promise in potentiating the effects of chemotherapeutic drugs. For example, in human breast cancer cells, diltiazem treatment enhanced the cytotoxic activity of doxorubicin (B1662922). tandfonline.com The proposed mechanism involves the inhibition of the P-glycoprotein pump by diltiazem, which leads to increased intracellular accumulation of doxorubicin. tandfonline.com Similarly, in chemoresistant lung cancer cells, diltiazem, when combined with docetaxel (B913) or vincristine, induced cell death through autophagy and apoptosis. nih.gov
The combination of diltiazem with other antihypertensive agents is also a subject of investigation. Dual therapy with a dihydropyridine (B1217469) and a non-dihydropyridine calcium channel blocker, like diltiazem, has been shown to significantly lower blood pressure compared to monotherapy. mdpi.com The combination of diltiazem with beta-blockers has been found to be highly effective in treating chronic stable angina, primarily by additively reducing myocardial oxygen demand. nih.gov However, this combination also carries a higher risk of adverse cardiac effects. nih.gov
Furthermore, studies have shown that diltiazem can inhibit the metabolism of other drugs by affecting cytochrome P-450 enzymes. For example, the co-administration of diltiazem with nifedipine (B1678770) has been shown to increase the plasma concentration of nifedipine, likely due to the inhibition of its oxidative metabolism by diltiazem. ahajournals.org
Advanced Drug Delivery Systems for Enhanced Efficacy and Reduced Adverse Effects
To improve the therapeutic profile of this compound, researchers are developing advanced drug delivery systems. These systems aim to provide controlled and sustained release of the drug, which can enhance its efficacy, reduce the frequency of administration, and minimize side effects. wisdomlib.orgresearchgate.net
Several approaches are being investigated, including:
Microspheres and Nanoparticles: Biodegradable microparticles and nanostructured lipid carriers are being developed to encapsulate diltiazem. researchgate.netaimspress.comresearchgate.net These systems can provide prolonged drug release and potentially target the drug to specific tissues. researchgate.netresearchgate.net For instance, diltiazem-loaded nanostructured lipid carriers modified with chitosan-folate have been synthesized to target breast cancer cells. aimspress.comresearchgate.net
Osmotic Tablets: Microporous osmotic tablets are being designed for colon-specific delivery of diltiazem. scienceopen.com These tablets utilize osmotic pressure to deliver the drug at a controlled, zero-order rate over an extended period. scienceopen.com
Transdermal and Buccal Films: To bypass the first-pass metabolism and improve bioavailability, transdermal patches and bioadhesive buccal films are being developed. tjpr.orgnih.gov These systems allow for the direct delivery of diltiazem into the systemic circulation. tjpr.org
These advanced delivery systems hold the promise of optimizing diltiazem therapy for various conditions. wisdomlib.org
Further Research into Off-Target Effects and Drug Repurposing (e.g., Antimicrobial, Antiviral, Anti-Cancer)
The repurposing of existing drugs for new therapeutic indications is a cost-effective and time-saving strategy in drug development. researchgate.netmdpi.com this compound has demonstrated several "off-target" effects that are being investigated for their therapeutic potential. researchgate.netnih.govnih.gov
Antimicrobial and Antiviral Activity: Recent studies have revealed the antimicrobial and antiviral properties of diltiazem. It has shown noticeable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, and can effectively reduce biofilm formation. researchgate.netnih.govnih.govpeerj.com Furthermore, diltiazem has demonstrated potent antiviral activity against viruses such as the Coxsackie B4 virus (CoxB4), Influenza A virus, and SARS-CoV-2. researchgate.netnih.govnih.govnih.govplos.orgdoaj.org In the case of SARS-CoV-2, diltiazem was found to inhibit viral binding and internalization. plos.orgdoaj.org Combination studies have also shown that diltiazem can enhance the antiviral activity of direct-acting antivirals like baloxavir (B560136) and molnupiravir. nih.gov
Anti-Cancer Activity: The potential anti-cancer effects of diltiazem are also a significant area of research. As mentioned earlier, diltiazem has been found to target the urokinase receptor (uPAR), which is involved in tumor metastasis. acs.orgresearchgate.net Studies have shown that diltiazem can suppress tumor growth and metastasis in a uPAR-dependent manner in both in vitro and in vivo models. acs.org Additionally, diltiazem has been shown to enhance the cytotoxicity of chemotherapy drugs like doxorubicin in breast cancer cells and induce cell death in chemoresistant lung cancer cells. tandfonline.comnih.gov Novel diltiazem-loaded nanocarriers have also demonstrated cytotoxic and apoptotic effects on human breast cancer cells. aimspress.comresearchgate.net
Q & A
Q. How to develop and validate dissolution methods for diltiazem hydrochloride in immediate-release (IR) capsules?
- Methodological Answer : A validated dissolution protocol involves using 900 mL of phosphate buffer (pH 6.8) at 37 ± 0.5°C with a paddle apparatus at 50 rpm. Analytical validation includes specificity, linearity (R² > 0.99), accuracy (recovery 98–102%), and precision (%RSD < 2%). High-performance liquid chromatography (HPLC) is preferred over spectrophotometry due to higher reliability in differentiating formulations and resolving data contradictions (e.g., significant inter-batch variability) .
Q. What are the critical parameters for impurity quantification in stability-indicating HPLC methods?
- Methodological Answer : Recovery experiments (80–120% with %RSD < 10%) and linearity assessments across the quantification range (e.g., 0.3–150% of impurity limits) are essential. Use response factors (RF) for impurity-F and ensure method specificity via forced degradation studies (acid/base, oxidative stress). Column selection (e.g., Zorbax RX C8 over C18) improves resolution and peak shape for diltiazem and its degradants .
Q. How to optimize column selection for HPLC analysis of this compound and related substances?
- Methodological Answer : C8 columns (e.g., 150 mm × 4.6 mm, 5 µm) provide better resolution and peak symmetry compared to C18, particularly for early-eluting impurities. Method robustness is tested by varying flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase organic composition (±5%) to ensure consistent performance .
Q. What parameters are evaluated during dissolution method robustness testing?
- Methodological Answer : Key variables include stirring speed (±5 rpm), pH of dissolution medium (±0.05 units), and filter compatibility. Statistical tools like ANOVA assess inter-day and inter-analyst variability, ensuring results remain within acceptance criteria (e.g., ±15% deviation) .
Advanced Research Questions
Q. How to design pharmacokinetic (PK) studies comparing IR and extended-release (ER) formulations of diltiazem?
- Methodological Answer : Conduct crossover studies in healthy volunteers or patient cohorts, measuring AUC, Cmax, and Tmax. For ER formulations, assess dose proportionality (e.g., 120 mg to 360 mg daily) and alcohol-induced dose dumping using in vitro dissolution with ethanol (up to 40% v/v). Bioavailability in hepatic impairment requires PK profiling in cirrhotic patients, noting a 69% increase in AUC and prolonged half-life .
Q. What in vivo models evaluate diltiazem’s modulation of multidrug-resistance (MDR) gene expression?
- Methodological Answer : Juvenile rats with induced epilepsy are administered diltiazem via hippocampal injection. Post-treatment, qPCR or RNA sequencing quantifies MDR1/P-gp expression changes. Dose-response studies (e.g., 10–50 mg/kg) and histopathological analysis validate therapeutic efficacy and safety .
Q. How to statistically resolve contradictions between HPLC and spectrophotometric dissolution data?
- Methodological Answer : Apply paired t-tests or Mann-Whitney U tests to compare mean dissolution profiles. For instance, HPLC may show 10–15% higher drug release than spectrophotometry due to interference from excipients. Use similarity factors (ƒ2 > 50) to confirm method equivalence or identify formulation-specific biases .
Q. What strategies improve pulsatile-release systems for this compound?
- Methodological Answer : pH-sensitive ion-exchange resins (e.g., poly(styrene sulfonate)) enable colon-targeted delivery. In vivo PK studies in beagle dogs assess lag time (2–4 hrs) and burst release using gamma-scintigraphy. Accelerated stability testing (40°C/75% RH) ensures resin integrity over 6 months .
Q. How does hepatic impairment influence this compound pharmacokinetics?
Q. What statistical frameworks differentiate dissolution profiles across formulations?
- Methodological Answer :
Multivariate analysis (e.g., principal component analysis) identifies formulation-specific release patterns. Model-dependent approaches (Weibull, Higuchi) quantify rate constants, while bootstrap resampling validates confidence intervals for AUC comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
